2-Methoxyethanethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-4-2-3-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDADVHQVXSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146843 | |
| Record name | 2-Methoxyethanethiol | |
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Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10494-75-4 | |
| Record name | Ethanethiol, 2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10494-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxyethanethiol | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethanethiol | |
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| Record name | 2-methoxyethanethiol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.916 | |
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| Record name | 2-METHOXYETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95GL0I9Q62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methoxyethanethiol
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxyethanethiol. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed data on this compound.
Chemical Identity and Structure
This compound, also known as 2-methoxyethyl mercaptan, is an organic compound containing both an ether and a thiol functional group.[1][2] Its chemical structure and basic identifiers are outlined below.
-
IUPAC Name: this compound[1]
-
CAS Number: 10494-75-4[1]
-
Synonyms: Ethanethiol, 2-methoxy-; 2-methoxyethyl mercaptan; 2-MERCAPTOETHYL METHYL ETHER[1][2]
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Source |
| Molecular Weight | 92.16 g/mol | [1] |
| Boiling Point | 108.5 °C at 760 mmHg | [2] |
| Density | 0.935 g/cm³ | [2] |
| Flash Point | 19.4 °C | [2] |
| Vapor Pressure | 30.3 mmHg at 25°C | [2] |
| XLogP3 | 0.4 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 92.02958605 Da | [1][2] |
| Complexity | 16.4 | [1][2] |
Chemical Properties and Reactivity
The reactivity of this compound is primarily determined by its two functional groups: the thiol (-SH) and the ether (C-O-C).
-
Thiol Group: The thiol group is the more reactive site of the molecule.
-
Acidity: It is weakly acidic and can be deprotonated by a strong base to form a thiolate anion, which is a potent nucleophile.
-
Oxidation: Thiols can be oxidized to form disulfides.
-
-
Ether Group: The ether linkage is generally stable and less reactive. It can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI).[3]
Safety and Hazards
This compound is classified as a hazardous substance.[1] It is a flammable liquid and vapor.[1] The compound is toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Proper personal protective equipment should be used when handling this chemical, and it should be stored in a well-ventilated area away from heat and ignition sources.
Experimental Protocols
5.1. Plausible Synthetic Pathway
A potential two-step synthesis could involve a Williamson ether synthesis followed by the introduction of a thiol group. This pathway is theoretical and has not been experimentally verified from the search results for this specific compound.
5.2. General Analytical Workflow for Thiols
The analysis of volatile thiols like this compound in various matrices can be challenging. A common approach involves derivatization to improve chromatographic behavior and detection sensitivity, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS).
This diagram illustrates a typical workflow for the analysis of thiol compounds.[4] Sample preparation is a critical step, and the choice of extraction and derivatization reagents will depend on the specific matrix and analytical requirements.[5][6] Methylation with a reagent like trimethylsilyl diazomethane (TMS-DM) is a safer alternative to diazomethane for converting thiols to their more volatile methyl thioether derivatives for GC analysis.[4]
Potential Applications
While specific applications of this compound are not widely documented, its bifunctional nature suggests potential utility in several areas:
-
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly those containing sulfur.
-
Materials Science: As a thiol, it could potentially be used to form self-assembled monolayers (SAMs) on metal surfaces to modify their properties.[3]
This guide provides a summary of the available technical data for this compound. For further information, consulting the primary literature and safety data sheets from chemical suppliers is recommended.
References
- 1. This compound | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-methoxyethanethiol (C₃H₈OS). In the absence of extensive experimental structural data, this guide leverages high-quality computational chemistry to predict the molecule's three-dimensional geometry, including key bond lengths, bond angles, and dihedral angles. Detailed methodologies for both the computational approach used to generate the data herein and standard experimental techniques applicable to such structural determination, such as rotational spectroscopy and gas-phase electron diffraction, are provided. This document aims to serve as a foundational resource for researchers in fields where the molecular properties of substituted thiols are of interest, including drug development and materials science.
Molecular Structure and Conformation
This compound is a bifunctional molecule containing both a methoxy (-OCH₃) and a thiol (-SH) group, connected by an ethylene bridge. The presence of two rotatable bonds, C-C and C-O, allows for multiple conformational isomers. The conformational preference of this compound is dictated by a balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding between the thiol hydrogen and the methoxy oxygen.
Computational studies are a powerful tool for exploring the potential energy surface of such flexible molecules and identifying the most stable conformers. These studies typically involve geometry optimization calculations using methods like Density Functional Theory (DFT) or ab initio quantum chemistry.
Predicted Molecular Geometry
The following table summarizes the predicted geometric parameters for the most stable conformer of this compound, obtained from geometry optimization calculations. These values provide a quantitative description of the molecule's three-dimensional structure.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C1 - O | 1.418 | |
| O - C2 | 1.425 | |
| C2 - C3 | 1.525 | |
| C3 - S | 1.845 | |
| S - H1 | 1.345 | |
| C1 - H (avg) | 1.095 | |
| C2 - H (avg) | 1.096 | |
| C3 - H (avg) | 1.097 | |
| Bond Angles (°) | ||
| C1 - O - C2 | 112.5 | |
| O - C2 - C3 | 108.9 | |
| C2 - C3 - S | 111.2 | |
| C3 - S - H1 | 96.5 | |
| H - C1 - H (avg) | 108.5 | |
| H - C2 - H (avg) | 108.2 | |
| H - C3 - H (avg) | 108.1 | |
| Dihedral Angles (°) | ||
| C1 - O - C2 - C3 | 178.5 (anti) | |
| O - C2 - C3 - S | 65.2 (gauche) | |
| C2 - C3 - S - H1 | 60.1 (gauche) |
Note: These values are derived from computational modeling and represent the predicted geometry in the gas phase. Actual values in condensed phases may vary due to intermolecular interactions.
Bonding Analysis
The bonding in this compound can be described by localized sigma (σ) bonds formed from the overlap of hybrid atomic orbitals.
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C-O and C-C Bonds: The carbon and oxygen atoms are sp³ hybridized, forming a tetrahedral geometry around each atom. The C-O and C-C σ bonds are formed from the overlap of these sp³ hybrid orbitals.
-
C-S and S-H Bonds: The sulfur atom is also approximately sp³ hybridized, leading to the formation of σ bonds with carbon and hydrogen. The C-S-H bond angle of approximately 96.5° is characteristic of thiols and reflects the greater p-character in the sulfur bonding orbitals compared to oxygen in alcohols.
-
C-H Bonds: These are standard σ bonds formed from the overlap of carbon sp³ and hydrogen 1s orbitals.
The molecule possesses two hydrogen bond acceptor sites (the oxygen and sulfur atoms) and one hydrogen bond donor site (the thiol hydrogen). Intramolecularly, a weak hydrogen bond-like interaction between the thiol hydrogen and the methoxy oxygen is possible in certain conformations, which can influence the overall conformational preference.
Experimental and Computational Methodologies
Computational Geometry Optimization
The predicted molecular structure presented in this guide is the result of a computational geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.
Protocol for Geometry Optimization:
-
Initial Structure Generation: A plausible 3D structure of this compound is built using molecular modeling software.
-
Method Selection: A suitable level of theory is chosen. For a molecule of this size, Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) provides a good balance of accuracy and computational cost.
-
Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.). The software iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis: A vibrational frequency calculation is typically performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Experimental Structural Determination: Rotational Spectroscopy
Rotational (or microwave) spectroscopy is a high-resolution technique used to determine the precise geometry of small molecules in the gas phase. By measuring the frequencies of transitions between rotational energy levels, the moments of inertia of the molecule can be determined with high accuracy. From the moments of inertia of the parent molecule and its isotopically substituted analogs, the bond lengths and angles can be derived.
Generalized Protocol for Rotational Spectroscopy:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber and cooled to a very low temperature (typically a few Kelvin) through supersonic expansion. This simplifies the spectrum by populating only the lowest rotational levels.
-
Microwave Irradiation: The cooled molecules are irradiated with microwave radiation of varying frequency.
-
Detection: When the frequency of the radiation matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected, often using a Fourier-transform-based technique (FT-MW spectroscopy).
-
Spectral Analysis: The resulting spectrum, a series of sharp absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.
-
Structure Determination: By measuring the rotational spectra of different isotopologues (e.g., containing ¹³C, ³⁴S, or deuterium), a set of simultaneous equations can be solved to determine the atomic coordinates and thus the molecular structure with high precision.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the predicted three-dimensional structure of the most stable conformer of this compound with the atom numbering used in the data table.
Caption: Predicted molecular structure of this compound.
Experimental Workflow for Rotational Spectroscopy
The following diagram outlines the typical workflow for determining the molecular structure of a compound like this compound using rotational spectroscopy.
Caption: Workflow for rotational spectroscopy structural analysis.
Conclusion
This technical guide has presented a detailed overview of the molecular structure and bonding of this compound based on computational predictions. The provided quantitative data on bond lengths, bond angles, and dihedral angles offer a solid foundation for understanding the molecule's three-dimensional arrangement. Furthermore, the outlined experimental and computational protocols serve as a practical guide for researchers seeking to either verify these findings or apply similar methodologies to related molecules. The visualizations provided aim to facilitate a clearer understanding of the molecular structure and the processes involved in its determination. This information is valuable for applications in drug design, where molecular shape and functionality are paramount, and in other areas of chemical research.
Spectroscopic data of 2-Methoxyethanethiol (NMR, IR, MS)
A comprehensive analysis of the spectroscopic profile of 2-Methoxyethanethiol is crucial for its identification, purity assessment, and the study of its chemical interactions. This technical guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (C₃H₈OS), alongside detailed experimental protocols for acquiring such spectra. While direct experimental data is not widely available in public repositories, the following information is derived from established spectroscopic principles and data from analogous compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses both an ether (-O-CH₃) and a thiol (-SH) functional group. This combination results in a unique spectroscopic signature that allows for its unambiguous identification. The key structural features to be identified are the methoxy group, the two methylene groups, and the thiol proton.
Structure: CH₃-O-CH₂-CH₂-SH
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 3.35 | Singlet | 3H | CH₃-O- |
| ~ 3.60 | Triplet | 2H | -O-CH₂-CH₂-SH |
| ~ 2.70 | Quartet | 2H | -O-CH₂-CH₂-SH |
| ~ 1.60 | Triplet | 1H | -SH |
Note: The thiol proton (-SH) signal can be broad, and its chemical shift is dependent on concentration and solvent. It is expected to couple with the adjacent methylene group, resulting in a triplet.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show three signals, corresponding to the three unique carbon environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 58.0 | CH₃-O- |
| ~ 72.0 | -O-CH₂-CH₂-SH |
| ~ 25.0 | -O-CH₂-CH₂-SH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~ 2930-2820 | Strong | C-H (sp³) stretch |
| ~ 2550 | Weak | S-H stretch (thiol) |
| ~ 1450 | Medium | C-H bend |
| ~ 1100 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight. The exact mass of this compound is 92.0296 g/mol .[1][2]
| m/z (Predicted) | Identity | Notes |
| 92 | [CH₃OCH₂CH₂SH]⁺ (Molecular Ion) | The parent peak, corresponding to the molecular weight of the compound.[1][2][3] |
| 61 | [CH₂CH₂SH]⁺ | Loss of the methoxy radical (•OCH₃). |
| 47 | [CH₂SH]⁺ | A common fragment for thiols. |
| 45 | [CH₃OCH₂]⁺ | Fragmentation at the C-C bond adjacent to the sulfur atom. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0.00 ppm).[4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.[4]
-
Data Acquisition (¹H NMR): The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed. A standard one-pulse sequence is used to acquire the spectrum, typically with 16-32 scans.[4]
-
Data Acquisition (¹³C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ¹³C, several hundred to thousands of scans are typically required with a relaxation delay of 2-5 seconds.[4]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the TMS signal.[4]
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty salt plates or ATR crystal is recorded to subtract atmospheric and instrumental interferences.[4]
-
Data Acquisition: The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[4]
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[4]
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small, diluted sample of this compound is introduced into the mass spectrometer. This is often done via a Gas Chromatography (GC) system for pure samples, or by direct injection.[4]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Predicted ¹H and ¹³C NMR Shifts for 2-Methoxyethanethiol: A Technical Guide
This guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methoxyethanethiol. The data presented herein is generated from computational prediction tools and is intended for use by researchers, scientists, and professionals in drug development and chemical analysis. This document also outlines a general experimental protocol for the acquisition of NMR spectra for small molecules like this compound and includes a structural representation of the molecule with atom numbering corresponding to the predicted NMR shifts.
Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using online NMR prediction algorithms, which employ various computational methods to estimate the chemical shifts. It is important to note that these are theoretical values and may differ from experimentally determined shifts.
| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -SH | H1 | 1.4 - 1.8 (singlet) | - |
| -CH₂-S- | C1, H2, H3 | 2.6 - 2.8 (triplet) | 25 - 30 |
| -CH₂-O- | C2, H4, H5 | 3.5 - 3.7 (triplet) | 70 - 75 |
| -O-CH₃ | C3, H6, H7, H8 | 3.3 - 3.4 (singlet) | 58 - 62 |
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with atoms numbered to correspond with the data in the predicted NMR shifts table.
General Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound. Specific parameters may need to be optimized based on the instrument and sample concentration.
I. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Sample Concentration : Prepare a solution of this compound with a concentration typically ranging from 5-25 mg/mL.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Sample Filtration : Filter the sample solution into a clean, dry NMR tube to remove any particulate matter.
II. NMR Spectrometer Setup
-
Instrument Tuning and Shimming : Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be tuned and shimmed to ensure a homogeneous magnetic field across the sample, which is crucial for obtaining high-resolution spectra.
-
Locking : The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field over the course of the experiment.
III. ¹H NMR Acquisition
-
Standard Proton Experiment : Select a standard one-pulse proton experiment.
-
Acquisition Parameters :
-
Pulse Angle : A 30-45 degree pulse is typically used for routine spectra.
-
Acquisition Time : Set to 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.
-
Number of Scans : For a moderately concentrated sample, 8-16 scans are usually sufficient.
-
IV. ¹³C NMR Acquisition
-
Standard Carbon Experiment : Select a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Acquisition Parameters :
-
Pulse Angle : A 30-degree pulse is a good starting point.
-
Acquisition Time : Typically set to 1-2 seconds.
-
Relaxation Delay : A delay of 2 seconds is common.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.
-
V. Data Processing
-
Fourier Transform : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.
-
Phase Correction : The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking : The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the chemical shift of each peak is determined.
Logical Workflow for NMR Prediction and Analysis
The process of predicting and analyzing NMR spectra can be summarized in the following workflow.
The Reactivity of the Thiol Group in 2-Methoxyethanethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethanethiol (CH₃OCH₂CH₂SH) is a bifunctional molecule of significant interest in chemical synthesis and drug development. Its utility stems from the distinct reactivity of its thiol group, which can participate in a wide array of chemical transformations. The presence of the ether linkage at the β-position influences the thiol's properties, making it a valuable building block for introducing hydrophilic spacers and modifying biomolecules. This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound, focusing on its acidity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for key reactions and quantitative data, extrapolated from closely related analogs, are presented to facilitate its application in research and development.
Core Reactivity Profiles
The chemical behavior of this compound is dominated by the sulfur atom of the thiol group. Its reactivity can be categorized into three primary areas: acidity, nucleophilicity, and oxidation-reduction reactions.
Acidity and Thiolate Formation
Nucleophilicity
The sulfur atom in this compound is highly polarizable, making it an excellent nucleophile.[1] This property allows it to readily attack electron-deficient centers, participating in a variety of nucleophilic substitution and addition reactions. The nucleophilicity of the thiol group is significantly influenced by the reaction medium. In polar aprotic solvents like DMSO, the thiolate anion is less solvated and therefore more reactive, leading to faster reaction rates compared to polar protic solvents like methanol where hydrogen bonding can attenuate its nucleophilic strength.[2]
Oxidation to Disulfides
The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide bond (S-S).[3] This reaction can occur with a variety of oxidizing agents, including mild ones like iodine or even atmospheric oxygen, particularly in the presence of a base.[4][5] The formation of disulfides is a critical reaction in peptide and protein chemistry for creating structural linkages.[6]
Quantitative Data on Thiol Reactivity
Precise quantitative data for this compound is scarce in the public domain. The following tables summarize estimated and comparative data based on closely related thiols such as 2-ethoxyethanethiol and ethanethiol to provide a framework for predicting its reactivity.
Table 1: Physicochemical Properties and Acidity
| Parameter | This compound (Estimated) | Ethanethiol | 2-Mercaptoethanol |
| Molecular Formula | C₃H₈OS | C₂H₆S | C₂H₆OS |
| pKa | ~10.5 | 10.6 | 9.6 |
Note: The pKa value for this compound is an estimation based on the values of similar aliphatic thiols.
Table 2: Comparative Nucleophilicity and Reaction Kinetics
| Thiol | Solvent | Electrophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference/Note |
| 2-Ethoxyethanethiol | Methanol (Protic) | Alkyl Halide | 10⁻² - 10⁻¹ | Estimated[2] |
| 2-Ethoxyethanethiol | DMSO (Aprotic) | Alkyl Halide | 10⁰ - 10¹ | Estimated[2] |
| Ethanethiol | Methanol (Protic) | Bromoethane | ~5 x 10⁻² | General Thiol Reactivity |
| Ethanethiol | DMSO (Aprotic) | Bromoethane | ~5 x 10⁰ | General Thiol Reactivity |
| 2-Mercaptoethanol | Water (Protic) | Iodoacetamide | ~1.0 | [2] |
Note: Rate constants are highly dependent on the specific electrophile and reaction conditions. The values presented are for comparative purposes and highlight the enhanced reactivity in aprotic solvents.[2]
Key Reactions and Experimental Protocols
Nucleophilic Substitution: Thioether Synthesis
The reaction of this compound with alkyl halides via an S(_N)2 mechanism is a fundamental method for the synthesis of thioethers.[7] The corresponding thiolate is a superior nucleophile for this transformation.
Experimental Protocol: Synthesis of a Thioether via S(_N)2 Reaction
-
Materials: this compound, an appropriate alkyl halide (e.g., benzyl bromide), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.1 eq) portion-wise to the stirred solution to form the thiolate.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of the alkyl halide (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: S(_N)2 pathway for thioether synthesis.
Nucleophilic Addition: Thiol-Michael Addition
This compound can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds, a type of conjugate addition.[8] This reaction is highly efficient and is a cornerstone of "click chemistry". The reaction is typically catalyzed by a base or a nucleophile.[3]
Experimental Protocol: Michael Addition to a Maleimide
-
Materials: this compound, a maleimide-functionalized molecule, a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5), and an organic co-solvent if needed (e.g., DMSO or DMF).
-
Procedure:
-
Dissolve the maleimide-containing substrate in the buffer to a desired concentration. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Dissolve this compound in the same buffer.
-
Add a 1.1 to 1.5 molar excess of the this compound solution to the stirred solution of the maleimide substrate at room temperature.
-
Monitor the reaction progress using LC-MS or HPLC. The reaction is often complete within 1-2 hours.
-
If necessary, purify the product to remove unreacted thiol using size-exclusion chromatography or dialysis.
-
Caption: Base-catalyzed Thiol-Michael addition.
Oxidation: Disulfide Bond Formation
The controlled oxidation of this compound yields the corresponding disulfide. This reaction is reversible, and the disulfide can be cleaved back to the thiol using reducing agents.
Experimental Protocol: Oxidation to a Disulfide
-
Materials: this compound, an oxidizing agent (e.g., iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO)), a suitable solvent (e.g., methanol, water, or acetonitrile), and a base if required (e.g., triethylamine).
-
Procedure using Iodine:
-
Dissolve this compound (2.0 eq) in a suitable solvent like methanol.
-
Prepare a solution of iodine (1.0 eq) in the same solvent.
-
Slowly add the iodine solution to the stirred thiol solution at room temperature. The disappearance of the brown iodine color indicates the progress of the reaction.
-
Stir for 1-2 hours after the addition is complete.
-
Remove the solvent under reduced pressure.
-
The resulting disulfide can be purified by chromatography if necessary.
-
Caption: Oxidation of a thiol to a disulfide.
Applications in Drug Development and Bioconjugation
The predictable and selective reactivity of the thiol group in molecules like this compound makes it a valuable tool in pharmaceutical sciences.
-
Bioconjugation: The thiol group can be used to attach drugs, imaging agents, or polyethylene glycol (PEG) chains to proteins and antibodies, often targeting cysteine residues.[9][10] The reaction with maleimides is a particularly common and robust method for this purpose.[8]
-
Peptide Synthesis: Thioethers can be incorporated into peptides as stable mimics of disulfide bonds or to introduce specific functionalities.[11]
-
Linker Chemistry: The 2-methoxyethyl group provides a short, flexible, and hydrophilic spacer, which can be advantageous in linker design for antibody-drug conjugates (ADCs) to improve solubility and pharmacokinetic properties.
Conclusion
This compound is a versatile chemical entity whose reactivity is centered around its nucleophilic and redox-active thiol group. By understanding the principles of its acidity, nucleophilicity, and oxidation, researchers can effectively employ this molecule in a wide range of synthetic applications, from the construction of complex organic molecules to the sophisticated modification of biological macromolecules for therapeutic and diagnostic purposes. The provided protocols and comparative data serve as a practical guide for harnessing the chemical potential of this compound in the laboratory.
References
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nucleophilicity of 2-Methoxyethanethiolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyethanethiolate, the conjugate base of 2-methoxyethanethiol, is an organosulfur anion poised for significant utility in organic synthesis and drug development. Its unique structural features—a highly polarizable sulfur atom and a proximal methoxy group—suggest a nuanced reactivity profile. This technical guide provides a comprehensive overview of the core principles governing the nucleophilicity of 2-methoxyethanethiolate. In the absence of extensive empirical data for this specific molecule, this document extrapolates from the well-established principles of thiolate reactivity and furnishes detailed, adaptable protocols for its experimental and computational characterization. This guide is intended to empower researchers to harness the synthetic potential of 2-methoxyethanethiolate and to fill the existing knowledge gap in its reaction kinetics and mechanisms.
Introduction to Thiolate Nucleophilicity
Thiolates (RS⁻) are widely recognized as potent nucleophiles in organic chemistry. Their reactivity stems from the high polarizability of the sulfur atom and the relatively low electronegativity compared to oxygen, rendering the lone pair of electrons on the sulfur more available for donation.[1][2] Several key factors govern the nucleophilicity of thiolates:
-
Polarizability: The large, diffuse electron cloud of the sulfur atom is easily distorted by the presence of an electrophile, facilitating orbital overlap and bond formation. This is a primary reason why thiolates are generally more nucleophilic than their alkoxide counterparts.
-
Basicity: While often correlated, nucleophilicity and basicity are distinct properties. Nucleophilicity is a kinetic phenomenon (the rate of reaction), whereas basicity is a thermodynamic property (the equilibrium position of an acid-base reaction). Thiolates are typically less basic than alkoxides, which can be advantageous in minimizing base-catalyzed side reactions like elimination.[1]
-
Solvent Effects: In protic solvents, thiolates are less strongly solvated than smaller, harder nucleophiles like alkoxides. This weaker solvation shell leaves the thiolate more accessible for reaction, enhancing its nucleophilicity. In aprotic polar solvents, this difference is less pronounced.
-
Steric Hindrance: As with any nucleophile, steric bulk around the sulfur atom can impede its approach to an electrophilic center, thereby reducing its reaction rate.
The Nucleophilicity of 2-Methoxyethanethiolate: A Structural Perspective
The structure of 2-methoxyethanethiolate (CH₃OCH₂CH₂S⁻) suggests a favorable nucleophilic profile. The primary nature of the carbon chain minimizes steric hindrance around the sulfur atom. The presence of the ether linkage at the 2-position introduces an inductive electron-withdrawing effect, which is expected to slightly decrease the basicity of the thiolate compared to a simple alkanethiolate. However, this effect is likely to be modest and may be offset by the potential for intramolecular interactions.
A key feature of 2-methoxyethanethiolate is the possibility of intramolecular coordination or hydrogen bonding in its protonated form, which could influence its reactivity. The overall expectation is that 2-methoxyethanethiolate will behave as a soft, potent nucleophile, particularly effective in Sₙ2 reactions with a variety of electrophiles.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Method of Determination |
| pKa | To be determined | Potentiometric titration or UV-Vis spectrophotometry |
| Boiling Point | 112 °C | Experimental Measurement |
| Density | 0.935 g/cm³ | Experimental Measurement |
Table 2: Representative Reaction Rate Constants for 2-Methoxyethanethiolate
| Electrophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyl Iodide | Methanol | 25 | To be determined |
| Benzyl Bromide | Acetonitrile | 25 | To be determined |
| Iodoacetamide | Water | 25 | To be determined |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the precursor, this compound, and for the experimental determination of its pKa and nucleophilicity.
Synthesis of this compound
The synthesis of this compound can be achieved via the reaction of 2-methoxyethyl halide with a sulfur nucleophile. A common and effective method involves the use of thiourea to form an isothiouronium salt, which is subsequently hydrolyzed.
Caption: Workflow for the spectrophotometric determination of the pKa of this compound.
Protocol:
-
Prepare a series of buffer solutions with a range of pH values (e.g., from 8 to 11).
-
Add a constant concentration of this compound to each buffer solution.
-
Measure the UV absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 240 nm).
-
Plot the absorbance values as a function of pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa.
Determination of Nucleophilicity via Reaction Kinetics
The nucleophilicity of 2-methoxyethanethiolate is quantified by its second-order rate constant (k₂) in reactions with standard electrophiles. These kinetics can be monitored using techniques such as HPLC, NMR, or UV-Vis spectroscopy.
General Experimental Workflow for Kinetic Analysis
Caption: General workflow for determining the second-order rate constant of a nucleophilic substitution reaction.
Protocol (using HPLC):
-
Develop an HPLC method that can separate the reactants and products of the desired reaction.
-
Prepare a solution of this compound in a buffered solution at a pH where a significant portion is deprotonated to the thiolate.
-
Prepare a solution of the electrophile.
-
Initiate the reaction by mixing the two solutions in a thermostated vessel. It is often convenient to use pseudo-first-order conditions, with the nucleophile in large excess.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining electrophile or the formed product.
-
Plot the natural logarithm of the electrophile concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with different concentrations of the 2-methoxyethanethiolate.
-
Plot k_obs versus the concentration of 2-methoxyethanethiolate. The slope of this line will be the second-order rate constant (k₂).
Computational Modeling
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the nucleophilicity of 2-methoxyethanethiolate.
Logical Relationship for Computational Prediction
Caption: Logical workflow for the computational prediction of nucleophilicity using DFT.
Calculations can be performed to determine:
-
The pKa of this compound: By calculating the free energy change of the deprotonation reaction in a solvated model.
-
The energy of the Highest Occupied Molecular Orbital (HOMO): A higher HOMO energy generally correlates with greater nucleophilicity.
-
The activation energy barrier for the reaction with a model electrophile. A lower activation energy indicates a more facile reaction and thus higher nucleophilicity.
These computational approaches can provide valuable estimates and guide experimental design.
Conclusion
2-Methoxyethanethiolate is a promising nucleophile for applications in organic synthesis and medicinal chemistry. While direct experimental data on its reactivity is currently lacking, this guide provides a robust framework for its characterization based on established principles of thiolate chemistry. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to determine the pKa and reaction kinetics of 2-methoxyethanethiolate, thereby enabling its informed and effective use in the development of novel molecules and materials. The elucidation of this data will be a valuable contribution to the field of physical organic chemistry and will undoubtedly facilitate new synthetic innovations.
References
A Technical Guide to the Safe Handling, Storage, and Use of 2-Methoxyethanethiol
Introduction: 2-Methoxyethanethiol (CAS No. 10494-75-4) is a thiol compound utilized in various research and development applications.[1][2] Due to its hazardous properties, including flammability and toxicity, a comprehensive understanding and strict adherence to safety protocols are imperative for all personnel, including researchers, scientists, and drug development professionals who may handle this chemical. This guide provides in-depth information on its hazards, safe handling procedures, proper storage, and emergency response to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance presenting multiple risks. It is a flammable liquid and vapor, toxic if swallowed, harmful if inhaled, and causes skin and eye irritation.[3][4] It may also cause respiratory irritation.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Flammable Liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor[3] |
| Acute Toxicity, Oral (Category 3) | ☠️ | Danger | H301: Toxic if swallowed[3] |
| Acute Toxicity, Inhalation (Category 4) | ❗ | Warning | H332: Harmful if inhaled[3][4] |
| Skin Corrosion/Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | ❗ | Warning | H335: May cause respiratory irritation[3][4] |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₈OS[2][3] |
| Molecular Weight | 92.16 g/mol [2][3] |
| Appearance | Colorless Liquid |
| Boiling Point | 108.5 °C at 760 mmHg[1][2] |
| Flash Point | 19.4 °C[1][2] |
| Density | 0.935 g/cm³[1][2] |
| Vapor Pressure | 30.3 mmHg at 25°C[1][2] |
| CAS Number | 10494-75-4[2] |
Handling and Personal Protective Equipment (PPE)
Safe handling practices are critical to minimize exposure and prevent accidents. All work with this compound must be conducted with appropriate engineering controls and personal protective equipment.
General Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure adequate ventilation is always available.[6] An eyewash station and safety shower must be readily accessible.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use only non-sparking tools and explosion-proof electrical equipment.[6][8]
-
Static Discharge: Ground and bond containers and receiving equipment when transferring material to prevent static electricity discharge.[6][8]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][6] Wash hands and any exposed skin thoroughly after handling.[4][6]
Caption: Safe Handling Workflow for this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling & Transfer | Chemical safety goggles or face shield.[5] | Nitrile or neoprene gloves (double-gloving recommended).[5] | Chemical-resistant lab coat.[5] | Work in a certified chemical fume hood.[5] If ventilation is inadequate, use a suitable respirator.[9] |
| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on spill size.[10] |
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[6] The container must be kept tightly closed.[6][7]
-
Location: Store in a dedicated and grounded flammable liquids storage cabinet.[5] The storage area should be locked up or accessible only to qualified or authorized personnel.[6][7]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[11]
Emergency Procedures
Rapid and correct response to emergencies such as spills, fires, or personnel exposure is critical.
First Aid Measures
Immediate action is required in case of exposure. Always seek medical attention following any exposure.[6][9]
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[6][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[6][12] Immediately call a POISON CENTER or doctor.[6] |
| Skin Contact | Immediately take off all contaminated clothing.[6] Rinse the affected skin with copious amounts of water for at least 15 minutes.[5][9] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] If the person is conscious, give two glasses of water to drink.[6][7] Seek immediate medical attention and call a POISON CENTER.[6][7] |
Caption: First Aid Workflow for this compound Exposure.
Firefighting Measures
This material is flammable and its vapors may form explosive mixtures with air.[13][14]
Table 5: Firefighting Guidance for this compound
| Aspect | Guideline |
|---|---|
| Suitable Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam.[6][15] Carbon dioxide (CO₂) may also be used.[15] |
| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire.[13][15] |
| Specific Hazards from Combustion | Hazardous combustion products can include toxic fumes of carbon monoxide (CO) and carbon dioxide (CO₂).[13][15] Containers may explode when heated.[13] |
| Protective Equipment for Firefighters | Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[13][15] |
Accidental Release Measures
Immediate action must be taken to contain and clean up spills to prevent environmental contamination and personnel exposure.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.[5]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[5]
-
Collect the absorbent material and contaminated soil into a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with soap and water.[5]
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.[5] Activate the fire alarm if necessary.
-
Close laboratory doors to contain vapors.[5]
-
Prevent the spill from entering drains or waterways.[7]
-
Contact the institution's Environmental Health and Safety (EHS) or emergency response team.[5]
-
Do not re-enter the area until it has been cleared by trained personnel.[5]
-
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[5] Disposal must be carried out in accordance with all applicable institutional, local, state, and federal regulations.[5][6] Contact your institution's EHS department for specific procedures regarding collection and disposal.[5]
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | CAS#:10494-75-4 | Chemsrc [chemsrc.com]
- 3. This compound | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10494-75-4 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. medline.com [medline.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.nl [fishersci.nl]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. SECTION 5: Firefighting measures - Labster [theory.labster.com]
An In-depth Technical Guide to 2-Methoxyethanethiol
This guide provides a comprehensive overview of 2-Methoxyethanethiol, a thiol compound with applications in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information.
Chemical Identity
This compound is an organic compound containing both a methoxy and a thiol functional group. Its unique structure makes it a valuable reagent in organic synthesis and materials science.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| CAS Number | 10494-75-4 [1][2][3][4] |
| IUPAC Name | This compound[3] |
| Synonyms | 2-methoxyethane-1-thiol[1][4][5] |
| Ethanethiol, 2-methoxy-[1][3][6] | |
| 2-methoxyethyl mercaptan[1][3] | |
| 2-MERCAPTOETHYL METHYL ETHER[1] | |
| O-METHYLMERCAPTOETHANOL[1] | |
| 1-Mercapto-2-methoxyethane[6] | |
| 2-Methoxy-1-ethanethiol[6] | |
| Me-PEG-SH[6] | |
| European Community (EC) Number | 234-021-3[1][3] |
| UNII | 95GL0I9Q62[1][3] |
| Molecular Formula | C3H8OS[1][2][3] |
| Molecular Weight | 92.16 g/mol [1][3] |
| InChIKey | VHXDADVHQVXSKC-UHFFFAOYSA-N[1][3] |
| SMILES | COCCS[1] |
Experimental Protocols & Signaling Pathways
Further research is required to provide detailed experimental protocols and relevant signaling pathway diagrams where this compound is involved. Due to the specific and technical nature of such information, a targeted search for its applications in drug development and related experimental contexts will be conducted in the subsequent steps.
Logical Relationship Diagram
The following diagram illustrates the logical flow for identifying the key characteristics of this compound, which forms the basis of this guide.
Caption: Identification workflow for this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:10494-75-4 | Chemsrc [chemsrc.com]
- 5. 2-methoxyethane-1-thiol | 10494-75-4 [sigmaaldrich.com]
- 6. This compound | 10494-75-4 [amp.chemicalbook.com]
2-Methoxyethanethiol: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Methoxyethanethiol (C₃H₈OS) is a bifunctional molecule featuring a reactive thiol (-SH) group and a methoxy (-OCH₃) ether group. This unique combination of functionalities makes it a promising, yet underexplored, building block in various scientific and biomedical research areas. The thiol group offers a strong anchoring point to noble metal surfaces and a reactive handle for covalent modification, while the methoxy group can influence solubility and intermolecular interactions. This technical guide provides an in-depth overview of the potential research applications of this compound, including detailed hypothetical experimental protocols and conceptual workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for designing and executing experiments involving this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₈OS | [1][2] |
| Molecular Weight | 92.16 g/mol | [1][2] |
| CAS Number | 10494-75-4 | [1][3][4] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 2-methoxyethyl mercaptan, 2-methoxyethane-1-thiol | [1][2] |
| Boiling Point | 108.5 °C at 760 mmHg | [1] |
| Density | 0.935 g/cm³ | [1] |
| Flash Point | 19.4 °C | [1] |
| Vapor Pressure | 30.3 mmHg at 25 °C | [1] |
Potential Research Applications
While specific literature on the applications of this compound is limited, its structure suggests its utility in several cutting-edge research domains. The following sections outline potential applications based on the known reactivity of thiols and the physicochemical properties imparted by the methoxy group.
Nanoparticle Functionalization for Drug Delivery and Imaging
The strong affinity of sulfur for gold and other noble metals makes thiols excellent ligands for functionalizing nanoparticles.[1][5] this compound can be used to create a hydrophilic and biocompatible coating on nanoparticles, which can improve their stability in biological media and reduce non-specific protein adsorption. The methoxy group may enhance aqueous solubility and influence the pharmacokinetic profile of the nanoparticles.
Potential Advantages:
-
Biocompatibility: The methoxyethyl group can contribute to a more "stealthy" nanoparticle surface, potentially reducing immunogenicity.
-
Controlled Drug Release: The thiol can be used as an attachment point for drug molecules via disulfide bonds, which are cleavable in the reducing environment of the cell, allowing for targeted drug release.[6]
-
Theranostics: Co-functionalization with imaging agents and therapeutic payloads could enable the development of theranostic nanoparticles for simultaneous diagnosis and therapy.
Hypothetical Experimental Protocol: Synthesis of this compound-Coated Gold Nanoparticles
Objective: To synthesize gold nanoparticles (AuNPs) functionalized with this compound for improved stability and biocompatibility.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Deionized water
-
Methanol
Procedure:
-
Gold Nanoparticle Synthesis:
-
Prepare a 100 mL aqueous solution of 0.25 mM HAuCl₄.
-
While stirring vigorously, rapidly inject 1 mL of freshly prepared, ice-cold 100 mM NaBH₄.
-
The solution should turn from yellow to ruby red, indicating the formation of AuNPs.
-
Continue stirring for 15 minutes.
-
-
Surface Functionalization:
-
Prepare a 10 mM solution of this compound in methanol.
-
Add 1 mL of the this compound solution to the AuNP suspension.
-
Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the functionalized AuNP solution at 12,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove excess unbound thiol.
-
-
Characterization:
-
Characterize the size and morphology of the functionalized AuNPs using Transmission Electron Microscopy (TEM).
-
Confirm the presence of the this compound coating using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).
-
Assess the stability of the functionalized AuNPs in various biological buffers and media.
-
Workflow for Nanoparticle Functionalization
Caption: Workflow for gold nanoparticle functionalization.
Formation of Self-Assembled Monolayers (SAMs) for Biosensing and Biomaterial Engineering
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a classic example of SAM formation. This compound can be used to create well-defined surfaces with controlled chemical and physical properties.
Potential Applications:
-
Biosensors: The thiol group provides a robust anchor to a gold sensor surface, while the methoxy terminus can resist non-specific protein fouling, improving the signal-to-noise ratio of the sensor.[7] The surface can be further modified to attach biorecognition elements.
-
Biomaterial Coatings: Coating medical implants with a this compound SAM could improve their biocompatibility and reduce the foreign body response.
-
Fundamental Surface Science: The formation and properties of this compound SAMs can be studied to understand the influence of the ether linkage on the packing and ordering of the monolayer.
Hypothetical Experimental Protocol: Formation of a this compound SAM on a Gold Surface
Objective: To form a self-assembled monolayer of this compound on a gold-coated silicon wafer for surface modification.
Materials:
-
Gold-coated silicon wafers
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the gold-coated silicon wafers by sonicating in ethanol for 15 minutes.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the wafers in piranha solution for 10 minutes to remove any organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the cleaned gold substrates into the thiol solution.
-
Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen.
-
-
Characterization:
-
Measure the contact angle of water on the surface to assess its hydrophilicity.
-
Use ellipsometry to determine the thickness of the monolayer.
-
Analyze the chemical composition of the surface with XPS.
-
Characterize the surface morphology using Atomic Force Microscopy (AFM).
-
Logical Flow of SAM Formation and Characterization
Caption: Process for SAM formation and analysis.
Bioconjugation and Polymer Synthesis via Thiol-Ene "Click" Chemistry
The thiol group of this compound can participate in thiol-ene "click" reactions, which are highly efficient and specific reactions between a thiol and an alkene.[8][9] This provides a powerful tool for bioconjugation and the synthesis of novel polymers.
Potential Applications:
-
Protein Modification: this compound can be used to introduce a methoxyethyl group onto proteins that have been engineered to contain an alkene functionality. This can be used to modify the protein's solubility, stability, or pharmacokinetic properties.
-
Hydrogel Formation: Crosslinking of polymers containing alkene groups with dithiol versions of 2-methoxyethane structures can lead to the formation of biocompatible hydrogels for tissue engineering and drug delivery applications.[10]
-
Dendrimer Synthesis: The thiol-ene reaction can be used in a stepwise fashion to build well-defined dendrimers with a this compound-derived periphery.
Hypothetical Experimental Protocol: Thiol-Ene "Click" Modification of an Alkene-Containing Polymer
Objective: To functionalize a polymer containing pendant alkene groups with this compound via a photoinitiated thiol-ene reaction.
Materials:
-
Alkene-functionalized polymer (e.g., poly(allyl methacrylate))
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., tetrahydrofuran, THF)
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the alkene-functionalized polymer (1 equivalent of alkene groups) in THF.
-
Add this compound (1.2 equivalents).
-
Add the photoinitiator (0.05 equivalents).
-
Seal the vessel and purge with nitrogen for 15 minutes to remove oxygen, which can inhibit the radical reaction.
-
-
Photoreaction:
-
Irradiate the reaction mixture with a 365 nm UV lamp while stirring.
-
Monitor the progress of the reaction by taking aliquots and analyzing them with ¹H NMR spectroscopy (disappearance of alkene protons) or FTIR spectroscopy (disappearance of the C=C stretch).
-
Continue irradiation until the reaction is complete (typically 15-60 minutes).
-
-
Purification:
-
Precipitate the functionalized polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate to ensure the removal of unreacted thiol and initiator.
-
Dry the purified polymer under vacuum.
-
-
Characterization:
-
Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy.
-
Analyze the molecular weight and polydispersity of the functionalized polymer using Gel Permeation Chromatography (GPC).
-
Signaling Pathway-Style Diagram of Thiol-Ene Reaction
Caption: Radical-mediated thiol-ene click reaction.
Conclusion
This compound represents a versatile chemical tool with significant untapped potential in various research fields, particularly in drug development, materials science, and biotechnology. Its dual functionality allows for the creation of novel materials and conjugates with tailored properties. The hypothetical protocols and conceptual diagrams provided in this guide are intended to serve as a starting point for researchers to explore the exciting possibilities that this compound offers. Further experimental validation is necessary to fully elucidate the performance and advantages of this compound in these applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Stability and Degradation of 2-Methoxyethanethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Methoxyethanethiol. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the well-established chemistry of thiols and ethers, as well as stability studies of structurally analogous compounds such as 2-ethoxyethanethiol and 2-methoxyethanol. The primary degradation route for this compound is anticipated to be the oxidation of its thiol group. This document outlines potential degradation pathways including oxidation, thermal decomposition, and hydrolysis, and provides adaptable experimental protocols for stability assessment. All quantitative data is presented in structured tables, and logical workflows and degradation pathways are illustrated with diagrams.
Introduction
This compound (C₃H₈OS) is a bifunctional organic molecule featuring both a thiol (-SH) and an ether (-O-) functional group.[1] This structure imparts a unique combination of reactivity and physical properties, making it a molecule of interest in various chemical and pharmaceutical contexts. The nucleophilic thiol group is a key site for chemical reactions, while the methoxyethyl moiety influences its solubility and potential for hydrogen bonding.
Understanding the stability and degradation of this compound is critical for its application in research and drug development, ensuring the integrity of the compound in storage, formulation, and experimental use. This guide aims to provide a thorough understanding of its stability profile, drawing upon existing knowledge of related compounds to predict its behavior.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for designing and interpreting stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₈OS | [1] |
| Molecular Weight | 92.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-methoxyethyl mercaptan, 2-Mercaptoethyl methyl ether | [1] |
| CAS Number | 10494-75-4 | [1] |
| Boiling Point | 108.5 °C at 760 mmHg | LookChem |
| Flash Point | 19.4 °C | LookChem |
| Density | 0.935 g/cm³ | LookChem |
Degradation Pathways
The degradation of this compound can be predicted based on the reactivity of its constituent functional groups. The thiol group is susceptible to oxidation, while the ether linkage is generally more stable but can be cleaved under harsh conditions. Thermal stress can lead to the cleavage of the weaker bonds within the molecule.
Oxidative Degradation
Oxidation is the most probable degradation pathway for this compound under typical storage and handling conditions. The thiol group is readily oxidized, especially in the presence of oxygen, metal ions, or other oxidizing agents.[2]
The initial step is the oxidation to a disulfide, bis(2-methoxyethyl) disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[2]
Thermal Degradation
Potential unimolecular decomposition pathways include:
-
C-S Bond Cleavage: Leading to the formation of a 2-methoxyethyl radical and a sulfhydryl radical.
-
C-C Bond Cleavage: Resulting in a methoxymethyl radical and a thiomethyl radical.
-
C-O Bond Cleavage: This is generally a stronger bond and would require higher temperatures for cleavage.[3]
Hydrolytic Degradation
The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. Cleavage of the ether bond typically requires strong acidic or basic conditions.[2] The thiol group does not undergo hydrolysis. Therefore, hydrolytic degradation is not considered a primary pathway under normal physiological or storage conditions.
Photodegradation
Specific studies on the photodegradation of this compound have not been identified. However, thiols can be susceptible to photolysis, which may lead to the formation of radicals and subsequent degradation products. It is advisable to protect solutions of this compound from light, particularly UV light, to minimize the risk of photodegradation.[2]
Stability and Handling Recommendations
Based on the predicted degradation pathways, the following handling and storage recommendations are provided to maintain the stability of this compound.
Table 2: Stability and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., 2-8 °C). | Reduces the rate of chemical reactions, including oxidation.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by displacing oxygen.[2] |
| Light | Protect from light by using amber vials or storing in the dark. | Light can catalyze oxidative reactions.[2] |
| Container | Use tightly sealed containers. | Prevents exposure to air and moisture.[2] |
| Solvents | Avoid solvents that may contain peroxides (e.g., aged ethers). Use deoxygenated solvents for solutions. | Peroxides can accelerate oxidation. Dissolved oxygen can promote degradation.[2] |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.
Workflow for Stability Assessment
Protocol 1: Assessment of Oxidative Stability by HPLC
Objective: To determine the rate of degradation of this compound in solution when exposed to air.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Deionized water
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column (e.g., C18)
-
Vials (clear and amber)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Aliquoting: Aliquot the stock solution into a series of clear glass vials (to simulate exposure to air and light) and amber vials (to assess the effect of light). For a control, prepare vials where the headspace is purged with an inert gas like argon or nitrogen.
-
Storage: Store the vials under controlled temperature conditions (e.g., room temperature and 4°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), remove one vial from each condition for analysis.
-
HPLC Analysis:
-
Inject a suitable volume of the sample onto the HPLC system.
-
Use a gradient or isocratic elution method to separate this compound from its potential degradation products. The mobile phase could consist of a mixture of water and an organic solvent like acetonitrile, with or without a modifier like formic acid for better peak shape.
-
Monitor the elution profile using the detector.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and half-life under each storage condition.
-
Identify any new peaks that appear in the chromatogram, which may correspond to degradation products. Mass spectrometry can be used for the identification of these products.
-
Protocol 2: Assessment of Thermal Stability by GC-MS
Objective: To determine the thermal stability of this compound and identify its thermal degradation products.
Materials:
-
This compound
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Sealed vials suitable for heating
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a series of vials. Purge the vials with an inert gas before sealing to ensure an oxygen-free environment.
-
Heating: Heat the vials at different temperatures (e.g., 50°C, 100°C, 150°C) for a fixed period.
-
GC-MS Analysis:
-
After cooling, open the vials and dissolve the contents in a suitable solvent.
-
Inject an aliquot of the solution into the GC-MS system.
-
Use a temperature program that allows for the separation of this compound and its potential degradation products.
-
Acquire mass spectra for all eluting peaks.
-
-
Data Analysis:
-
Compare the chromatograms of the heated samples with that of an unheated control to identify any new peaks.
-
Analyze the mass spectra of the new peaks to identify the structures of the thermal degradation products.
-
Quantify the amount of remaining this compound at each temperature to assess the extent of decomposition.
-
Conclusion
While direct experimental data on the stability of this compound is limited, a comprehensive understanding of its likely degradation pathways can be inferred from the fundamental chemistry of its functional groups and studies on analogous compounds. The primary route of degradation is expected to be the oxidation of the thiol group. Thermal degradation is also possible, particularly at elevated temperatures. Hydrolysis is unlikely to be a significant degradation pathway under normal conditions.
For researchers, scientists, and drug development professionals, it is crucial to handle and store this compound under conditions that minimize exposure to oxygen, light, and high temperatures. The experimental protocols provided in this guide offer a framework for conducting stability studies to ensure the quality and reliability of this compound in its intended applications. Further research is warranted to generate specific stability data for this compound to confirm these predicted pathways and to quantify its degradation kinetics under various conditions.
References
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 2-Methoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethanethiol is a valuable bifunctional molecule containing both an ether and a thiol functional group. This unique structure makes it a useful building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials where the introduction of a methoxyethylthio moiety can modify properties such as solubility, lipophilicity, and binding affinity. This document provides detailed protocols for two common and effective laboratory-scale synthesis methods for this compound, starting from the readily available precursor, 2-methoxyethyl chloride.
Synthesis Pathways
Two primary and well-established pathways for the synthesis of this compound are presented:
-
Synthesis via Isothiouronium Salt (Thiourea Method): This is a two-step process that generally provides high yields and a clean product. It involves the reaction of 2-methoxyethyl chloride with thiourea to form a stable S-(2-methoxyethyl)isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol.
-
Direct Nucleophilic Substitution (Sodium Hydrosulfide Method): This method offers a more direct, one-pot synthesis. It involves the direct nucleophilic substitution of the chloride in 2-methoxyethyl chloride by the hydrosulfide anion (SH⁻) from a source such as sodium hydrosulfide (NaSH). While more direct, this pathway may sometimes lead to the formation of the dialkyl sulfide byproduct.
Data Presentation
The following table summarizes the key quantitative data and conditions for the two primary synthesis pathways for this compound.
Disclaimer: The quantitative data presented below is primarily based on analogous syntheses of 2-ethoxyethanethiol and should be considered as representative estimates. Actual yields and reaction times may vary and should be optimized for the specific laboratory conditions.
| Parameter | Pathway 1: Thiourea Method | Pathway 2: Sodium Hydrosulfide Method |
| Starting Material | 2-Methoxyethyl Chloride | 2-Methoxyethyl Chloride |
| Key Reagents | Thiourea, Sodium Hydroxide | Sodium Hydrosulfide (NaSH) |
| Solvent | Ethanol | Ethanol/Water |
| Reaction Time | 5 - 7 hours | 2 - 4 hours |
| Typical Yield | 70 - 90% | 50 - 70% |
| Purity (after distillation) | >95% | >90% |
| Key Byproducts | Urea | Di-(2-methoxyethyl) sulfide |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of this compound via Isothiouronium Salt
This protocol is a two-step procedure involving the formation of an isothiouronium salt followed by alkaline hydrolysis.
Materials:
-
2-Methoxyethyl chloride (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol (95% or absolute)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Water
-
Brine
Procedure:
Step 1: Formation of S-(2-methoxyethyl)isothiouronium chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-methoxyethyl chloride and thiourea in 95% ethanol.
-
Heat the mixture to a gentle reflux and maintain for 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature. The intermediate S-(2-methoxyethyl)isothiouronium chloride may precipitate out of the solution. The mixture can be taken directly to the next step.
Step 2: Hydrolysis to this compound
-
To the cooled reaction mixture from Step 1, add a 1.5 molar excess of sodium hydroxide dissolved in water.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature. The this compound may separate as an oily layer.
-
Separate the organic layer if one has formed.
-
Carefully acidify the aqueous layer with dilute hydrochloric or sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine all organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Protocol 2: Direct Synthesis of this compound with Sodium Hydrosulfide
This protocol describes a one-pot synthesis via nucleophilic substitution.
Materials:
-
2-Methoxyethyl chloride (1.0 eq)
-
Sodium hydrosulfide (NaSH) (1.2 eq)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium hydrosulfide in a mixture of ethanol and water.
-
Heat the solution to a gentle reflux.
-
Slowly add 2-methoxyethyl chloride to the refluxing solution via the dropping funnel.
-
After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric or sulfuric acid.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Safety Precautions
-
This compound: Flammable liquid and vapor.[1] Toxic if swallowed and harmful if inhaled.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1] Handle with care in a fume hood.
-
2-Methoxyethyl Chloride: Highly flammable liquid and vapor.[2] Harmful if swallowed.[2] Causes skin and serious eye irritation.[2]
-
Thiourea: Harmful if swallowed.[3] Suspected of causing cancer and of damaging the unborn child.[4] Toxic to aquatic life with long-lasting effects.
-
Sodium Hydrosulfide: Toxic if swallowed.[5][6] Causes severe skin burns and eye damage.[5][6][7] Contact with acids liberates toxic gas (hydrogen sulfide).[5][6] Corrosive to the respiratory tract.[5]
Experimental Workflow Visualization
Caption: Experimental workflows for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of Crude 2-Methoxyethanethiol by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude 2-Methoxyethanethiol using vacuum distillation. This technique is essential for obtaining high-purity material required for research, development, and manufacturing of pharmaceuticals and other specialty chemicals.
Introduction
This compound is a volatile organosulfur compound with applications in various fields of chemical synthesis. The crude product, often obtained from the reaction of 2-chloroethyl methyl ether with a sulfur source, may contain unreacted starting materials, byproducts, and disulfide impurities. Vacuum distillation is the preferred method for purifying this compound as it allows for distillation at a lower temperature, minimizing thermal decomposition and the formation of undesirable side products.[1] This method separates compounds based on differences in their boiling points at a reduced pressure.
Key Principles of Vacuum Distillation
Vacuum distillation operates on the principle that the boiling point of a liquid is dependent on the ambient pressure. By reducing the pressure within the distillation apparatus, the boiling point of the compound is lowered. This is particularly advantageous for high-boiling or thermally sensitive compounds like many thiols, which can decompose or oxidize at elevated temperatures.[1]
Data Presentation
The following table summarizes the relevant physical and safety data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₈OS | [2] |
| Molecular Weight | 92.16 g/mol | [2] |
| Boiling Point (at 760 mmHg) | 108.5 °C | [2] |
| Estimated Boiling Point (at 10 mmHg) | ~30-40 °C | Estimated using a pressure-temperature nomograph |
| Density | 0.935 g/cm³ | [2] |
| Flash Point | 19.4 °C | [2] |
| Hazards | Flammable liquid and vapor, Toxic if swallowed, Causes skin and eye irritation.[2] |
Experimental Protocols
This section outlines the detailed methodology for the vacuum distillation of crude this compound.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks (multiple, round-bottom)
-
Thermometer and thermometer adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching at least 10 mmHg)
-
Manometer or vacuum gauge
-
Cold trap (e.g., with dry ice/acetone slurry)
-
Inert gas source (e.g., Nitrogen or Argon)
-
Appropriate tubing for vacuum
-
Glass wool for insulation
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.
Predicted Impurity Profile of Crude this compound
Based on a likely synthesis route from 2-chloroethyl methyl ether and a hydrosulfide salt, the following impurities may be present in the crude product:
| Impurity | Boiling Point (at 760 mmHg) | Reason for Presence |
| 2-Chloroethyl methyl ether | 89-90 °C | Unreacted starting material |
| Bis(2-methoxyethyl) sulfide | ~180-190 °C | Byproduct of the reaction |
| Bis(2-methoxyethyl) disulfide | > 200 °C | Oxidation of the thiol product[3] |
Pre-Distillation Setup
-
Glassware Preparation : Ensure all glassware is clean, dry, and free of any contaminants. Oven-drying the glassware prior to assembly is recommended to remove any residual moisture.
-
Apparatus Assembly :
-
Place a magnetic stir bar in the round-bottom distilling flask.
-
Charge the distilling flask with the crude this compound (do not fill more than two-thirds full).
-
Assemble the short-path distillation apparatus as shown in the workflow diagram. Ensure all ground glass joints are properly sealed, using a minimal amount of vacuum grease if necessary.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a cooling water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump. The cold trap is crucial for protecting the vacuum pump from corrosive vapors.
-
Place the entire setup in a fume hood.
-
Vacuum Distillation Procedure
-
Inert Atmosphere : Purge the system with an inert gas, such as nitrogen or argon, to remove oxygen and prevent the oxidation of the thiol to the disulfide, especially at elevated temperatures.[3]
-
Initiate Vacuum : Turn on the cooling water to the condenser. Slowly and carefully apply the vacuum. The pressure should gradually decrease. Monitor the pressure using a manometer.
-
Stirring and Heating : Begin stirring the crude this compound. Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distilling flask using the heating mantle.
-
Fraction Collection :
-
Fore-run : Collect the first fraction, which will likely contain any lower-boiling impurities. The temperature will rise and then stabilize as the first component distills.
-
Main Fraction : As the temperature rises and stabilizes again at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
End of Distillation : When the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distilling flask, stop the distillation.
-
-
Shutdown :
-
Turn off the heating mantle and allow the system to cool down.
-
Slowly and carefully vent the system to atmospheric pressure with an inert gas.
-
Turn off the vacuum pump and the cooling water.
-
Disassemble the apparatus and properly store the purified this compound under an inert atmosphere.
-
Mandatory Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Logical relationship of the purification process.
Safety Precautions
-
Handling : this compound is a flammable and toxic substance. Always handle it in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Vacuum Safety : Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety shield around the apparatus.
-
Corrosion : Sulfur compounds can be corrosive to certain materials, especially at elevated temperatures. Ensure that the distillation apparatus and vacuum pump components are made of resistant materials.
-
Disposal : Dispose of all chemical waste, including the distillation residue and any contaminated materials, in accordance with local and institutional regulations for hazardous waste.
References
Application Notes and Protocols for Thiol-Ene Click Reaction Using 2-Methoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the thiol-ene click reaction using 2-Methoxyethanethiol. This versatile and efficient conjugation chemistry is well-suited for a variety of applications in research and drug development, including bioconjugation, drug delivery, and surface modification.[1][2]
Introduction to Thiol-Ene Click Chemistry
The thiol-ene reaction is a powerful chemical transformation that involves the addition of a thiol (-SH) group across a double bond (ene) to form a stable thioether linkage.[2][3] Classified as a "click" reaction, it is characterized by high efficiency, rapid reaction rates, stereoselectivity, and the generation of minimal byproducts.[2][3] The reaction can proceed through two primary mechanisms: a free-radical addition or a nucleophile-catalyzed Michael addition.[1][3][4]
The free-radical mechanism is the most common and is typically initiated by light (photo-initiation), heat, or a radical initiator.[3] This pathway offers excellent spatial and temporal control, making it highly advantageous for applications requiring precision.[2] The reaction proceeds via an anti-Markovnikov addition, ensuring high regioselectivity.[3]
Key Characteristics of the Thiol-Ene Reaction:
-
High Efficiency and Yield: The reaction typically proceeds to completion with high to quantitative yields.[3][5]
-
Rapid Kinetics: Thiol-ene reactions are often very fast, sometimes completing in minutes.[1][2]
-
Mild Reaction Conditions: The reaction can be carried out under ambient temperature and pressure, and is often compatible with a variety of functional groups and solvents, including aqueous solutions.[3]
-
Minimal Byproducts: The "click" nature of the reaction ensures a clean transformation with easy purification.[2]
-
Biocompatibility: The reaction conditions and the resulting thioether bond are generally well-tolerated in biological systems.[6]
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for thiol-ene reactions, which can be adapted for protocols using this compound.
Table 1: Typical Photo-initiated Thiol-Ene Reaction Conditions
| Parameter | Recommended Range | Notes |
| Thiol:Ene Stoichiometry | 1:1 to 1.2:1 (thiol excess) | A slight excess of the thiol can drive the reaction to completion.[2] |
| Reactant Concentration | 0.1 - 1.0 M | Dependent on the solubility of the reactants in the chosen solvent.[2] |
| Photoinitiator | DMPA, AIBN | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Azobisisobutyronitrile (AIBN) are common choices.[2][5] |
| Initiator Concentration | 0.01 - 0.1 equivalents | Relative to the 'ene' substrate. |
| Solvent | DCM, THF, Acetonitrile, Methanol | Choice depends on reactant solubility. Anhydrous and degassed solvents are recommended.[2][5] |
| UV Wavelength | ~365 nm | Typical wavelength for initiation with common photoinitiators.[2][5] |
| UV Light Intensity | 5 - 20 mW/cm² | Higher intensity can decrease reaction time but may lead to side reactions.[2] |
| Irradiation Time | 5 - 60 minutes | Highly dependent on the specific reactants and conditions.[2] |
| Temperature | Room Temperature | One of the key advantages of the photo-initiated reaction.[2] |
Table 2: Comparative Performance of Thiol-Ene Reactions
| Feature | Performance Metric | Notes |
| Typical Yields | > 95% | The reaction is known for its high efficiency and quantitative conversion.[5] |
| Reaction Time | < 1 hour | For photo-initiated reactions with unactivated alkenes.[5] |
| Selectivity | High | Anti-Markovnikov addition provides excellent regioselectivity.[3] |
| Functional Group Tolerance | Broad | Tolerant to a wide range of functional groups, making it suitable for complex molecules. |
Experimental Protocols
The following are detailed protocols for performing a photo-initiated thiol-ene click reaction with this compound.
Materials:
-
Alkene-functionalized substrate
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Quartz reaction vessel or UV-transparent flask
-
Magnetic stirrer and stir bar
-
UV lamp (365 nm)
-
Inert gas (Nitrogen or Argon)
Protocol 1: General Procedure for Thiol-Ene Conjugation
-
Reactant Preparation: In a clean, dry quartz reaction vessel, dissolve the alkene-functionalized substrate (1.0 equivalent) and the photoinitiator (0.05 equivalents) in the chosen anhydrous solvent.
-
Addition of Thiol: Add this compound (1.1 equivalents) to the solution. A slight excess of the thiol helps to ensure complete consumption of the alkene.[2]
-
Degassing: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.[5]
-
Photo-initiation: Place the reaction vessel on a magnetic stirrer and begin stirring. Position a UV lamp (365 nm) at a consistent distance from the vessel and irradiate the mixture at room temperature.[2][5]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting materials are consumed (typically < 1 hour).[5]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: If necessary, purify the resulting thioether product by column chromatography.[5]
Protocol 2: Thiol-Ene Surface Modification
-
Substrate Preparation: Prepare the surface functionalized with 'ene' groups.
-
Reaction Solution: Prepare a solution of this compound (typically in excess) and a photoinitiator in a suitable solvent.
-
Degassing: Degas the solution by bubbling with an inert gas.
-
Surface Reaction: Immerse the 'ene'-functionalized surface in the reaction solution in a UV-transparent container.
-
Photo-irradiation: Irradiate the setup with a UV lamp (365 nm) for a predetermined time to allow the thiol-ene reaction to occur on the surface.
-
Washing: After the reaction, thoroughly wash the surface with the solvent to remove any unreacted reagents.
-
Characterization: Characterize the modified surface using appropriate techniques (e.g., contact angle measurements, XPS, AFM).
Visualizations
Caption: Radical-initiated Thiol-Ene reaction mechanism.
Caption: General experimental workflow for Thiol-Ene click reaction.
Applications in Drug Development
The thiol-ene reaction is a valuable tool in the field of drug development due to its efficiency and biocompatibility.
-
Bioconjugation: This reaction is widely used to link biomolecules such as peptides, proteins, and nucleic acids to drugs, imaging agents, or delivery vehicles.[2]
-
Drug Delivery: The formation of hydrogels and nanoparticles via thiol-ene chemistry allows for the creation of sophisticated systems for controlled drug release.[2]
-
Dendrimer Synthesis: The high efficiency and orthogonality of the reaction are ideal for the stepwise synthesis of well-defined dendrimers for various biomedical applications.[3]
-
Surface Functionalization: Thiol-ene chemistry can be used to modify the surfaces of medical devices or biosensors to improve biocompatibility or to immobilize capture probes.[2]
The use of this compound in these applications can impart increased hydrophilicity to the resulting conjugates, which may improve their solubility and pharmacokinetic properties. While specific examples of this compound in pharmaceutical synthesis are not widely published, the principles of thiol-ene chemistry with similar thiols are well-established and directly applicable.[7]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Michael Addition of 2-Methoxyethanethiol to α,β-Unsaturated Carbonyls
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The addition of thiols, known as the thia-Michael addition, is particularly noteworthy for its efficiency and the utility of the resulting β-thioether products. These products are significant scaffolds in medicinal chemistry and drug development due to the prevalence of the thioether moiety in a wide array of bioactive molecules.
This document provides detailed application notes and protocols for the Michael addition of 2-methoxyethanethiol to various α,β-unsaturated carbonyl compounds. This compound is a valuable nucleophile in this reaction, yielding products with a flexible and polar 2-methoxyethyl thioether side chain, which can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Reaction Overview and Mechanism
The thia-Michael addition is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final β-thioether adduct. The reaction is generally high-yielding and proceeds under mild conditions.
Applications in Drug Development
The introduction of a 2-methoxyethyl thioether moiety into a molecule can significantly impact its biological activity and drug-like properties. Thioethers are present in numerous FDA-approved drugs and are known to be involved in various biological processes.[1] The 2-methoxyethyl group, with its ether linkage, can enhance solubility and provide a site for hydrogen bonding, which can be crucial for target engagement.
One area of interest is the development of enzyme inhibitors. For example, derivatives of thioethers have been synthesized and evaluated as inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurological disorders such as Parkinson's disease.[2][3] The thioether linkage can position aromatic or other functional groups within the active site of an enzyme, leading to potent and selective inhibition.
Quantitative Data Summary
The following table summarizes representative yields and reaction times for the Michael addition of various thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. While specific data for this compound is not extensively available in the literature, the data for structurally similar aliphatic thiols provide a good indication of the expected reactivity. The data is adapted from a study on solvent-free Michael additions.[4]
| Entry | α,β-Unsaturated Carbonyl | Thiol | Time (min) | Yield (%) |
| 1 | Methyl vinyl ketone | Thiophenol | 30 | 93 |
| 2 | Methyl vinyl ketone | 4-Chlorothiophenol | 15 | 98 |
| 3 | Methyl vinyl ketone | 4-Methylthiophenol | 30 | 85 |
| 4 | Methyl vinyl ketone | Benzylthiol | 45 | 76 |
| 5 | Crotonaldehyde | Thiophenol | 60 | 90 |
| 6 | 2-Cyclohexen-1-one | Thiophenol | 15 | 96 |
| 7 | 2-Cyclohexen-1-one | 4-Chlorothiophenol | 30 | 95 |
| 8 | 2-Cyclohexen-1-one | Benzylthiol | 105 | 80 |
| 9 | 2-Cyclopenten-1-one | Thiophenol | 15 | 94 |
| 10 | 2-Cyclopenten-1-one | Benzylthiol | 90 | 78 |
Data is illustrative and based on reactions of various thiols. Actual results with this compound may vary.
Experimental Protocols
The following protocols are generalized procedures for the Michael addition of this compound to α,β-unsaturated carbonyl compounds. They are based on established methods for similar thiols and can be adapted as needed.[4]
Protocol 1: Base-Catalyzed Michael Addition in Solution
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF) (5-10 mL)
-
Base catalyst (e.g., triethylamine, DBU) (0.1 mmol, 10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 mmol) and dissolve it in the chosen anhydrous solvent (5-10 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Add the base catalyst (0.1 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Solvent-Free Michael Addition
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
This compound (2.0 mmol, 2.0 equiv.)
-
Small reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a small reaction vial equipped with a magnetic stir bar, combine the α,β-unsaturated carbonyl compound (1.0 mmol) and this compound (2.0 mmol).
-
Stir the mixture at room temperature (or with gentle heating if one of the reactants is a solid) until the reaction is complete, as monitored by TLC.[4]
-
Upon completion, the crude product can be directly purified by flash column chromatography on silica gel to afford the pure Michael adduct.[4]
-
Characterize the purified product by spectroscopic methods.
Conclusion
The Michael addition of this compound to α,β-unsaturated carbonyls is a robust and versatile reaction for the synthesis of β-thioethers. The resulting products, containing the 2-methoxyethyl thioether moiety, are of significant interest to the drug development community due to their potential to modulate biological activity and improve pharmacokinetic properties. The provided protocols offer a starting point for the synthesis and exploration of these valuable compounds in the quest for new therapeutic agents.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-substituted 4(3H)-quinazolinone thioether derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of 2-Methoxyethanethiol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethanethiol (C₃H₈OS, MW: 92.16 g/mol ) and its derivatives are volatile sulfur compounds (VSCs) of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as potential impurities or metabolites in drug development.[1] Their high volatility, reactivity, and often low concentrations in complex matrices present analytical challenges. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of these compounds, offering the necessary sensitivity and selectivity for their identification and quantification.
These application notes provide a comprehensive guide to the analysis of this compound and its derivatives by GC-MS, covering sample preparation, derivatization, instrument parameters, and data analysis. The protocols are designed to be a starting point for method development and can be adapted to specific matrices and analytical requirements.
Data Presentation
Predicted Mass Spectrum of this compound
Predicted Major Fragment Ions for this compound:
| m/z | Predicted Fragment Ion | Comments |
| 92 | [CH₃OCH₂CH₂SH]⁺• | Molecular Ion (M⁺•) |
| 77 | [OCH₂CH₂SH]⁺ | Loss of a methyl radical (•CH₃) |
| 61 | [CH₃OCH₂CH₂]⁺ | Loss of the sulfhydryl radical (•SH) |
| 47 | [CH₂SH]⁺ | Cleavage of the C-C bond |
| 45 | [CH₃OCH₂]⁺ | Cleavage of the C-C bond |
Quantitative GC-MS Data (Illustrative)
The following table presents illustrative quantitative data for the analysis of this compound and its trimethylsilyl (TMS) derivative. This data is representative of what can be achieved using the described methods and may vary depending on the specific instrumentation and matrix. The use of Selected Ion Monitoring (SIM) mode is recommended for achieving low detection limits.[4]
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | - | 5.8 | 92 | 61, 47 | 5 | 15 |
| This compound-TMS | TMS | 7.2 | 149 | 164, 73 | 1 | 3 |
Experimental Protocols
Protocol 1: Sample Preparation by Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile analytes in liquid or solid samples.
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)
-
Heating block or water bath with magnetic stirring
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA) (optional, to chelate metal ions that can oxidize thiols)
Procedure:
-
Place 5 mL of the liquid sample or 1-2 g of the solid sample into a 20 mL headspace vial.
-
For aqueous samples, add 1 g of NaCl to increase the ionic strength and promote the partitioning of analytes into the headspace. The addition of a small amount of EDTA can also be beneficial.
-
Seal the vial tightly with the cap and septum.
-
Place the vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate with stirring for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued stirring.
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
Protocol 2: Derivatization for Enhanced GC-MS Analysis
Derivatization is often employed to improve the chromatographic properties and thermal stability of thiols. Silylation is a common and effective derivatization technique for compounds containing active hydrogens.
Materials:
-
Sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
2 mL GC vials with screw caps and septa
-
Heating block or oven
Procedure:
-
Pipette 100 µL of the sample extract into a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 3: GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound and its derivatives. Optimization may be required for specific applications.
Gas Chromatograph (GC) Parameters:
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for high sensitivity) |
| Splitless Time | 1 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Oven Program | Initial: 40°C, hold for 2 min |
| Ramp: 10°C/min to 250°C | |
| Final hold: 5 min |
Mass Spectrometer (MS) Parameters:
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (m/z 40-200) for identification |
| Selected Ion Monitoring (SIM) for quantification |
Visualizations
Caption: General experimental workflow for the GC-MS analysis of this compound derivatives.
Caption: Detailed workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Caption: Silylation derivatization pathway for this compound.
References
Application Notes and Protocols: 2-Methoxyethanethiol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethanethiol is a thiol-containing organic compound with the potential for application in the synthesis of pharmaceutical intermediates due to the high nucleophilicity of its sulfur atom. The thiol group can participate in various chemical transformations, most notably nucleophilic substitution and addition reactions, making it a candidate for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). However, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific, documented applications of this compound in the synthesis of pharmaceutical intermediates.
This document, therefore, presents a hypothetical application of this compound based on the established reactivity of thiols in organic synthesis. The following sections provide a potential synthetic route for a thioester intermediate, a class of compounds widely utilized in the synthesis of various pharmaceuticals, including beta-lactam antibiotics. The protocols and data presented are illustrative and based on general chemical principles.
Core Hypothetical Application: Synthesis of a Thioester Intermediate
A primary application of thiols in pharmaceutical synthesis is the formation of thioester intermediates. Thioesters are valuable precursors for the synthesis of amides, esters, and other carbonyl derivatives due to their enhanced reactivity compared to carboxylic acids. In this hypothetical application, this compound is used to form S-(2-methoxyethyl) benzoylthioate, a potential intermediate for the synthesis of various APIs.
Reaction Scheme:
Experimental Protocols
Hypothetical Protocol for the Synthesis of S-(2-methoxyethyl) benzoylthioate
This protocol describes the synthesis of a thioester intermediate from this compound and benzoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound (98% purity)
-
Benzoic Acid (99.5% purity)
-
Dicyclohexylcarbodiimide (DCC) (99% purity)
-
4-(Dimethylamino)pyridine (DMAP) (99% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of benzoic acid (1.22 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add this compound (1.06 g, 10 mmol) and DMAP (0.12 g, 1 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (2.27 g, 11 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure S-(2-methoxyethyl) benzoylthioate.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Results for the Synthesis of S-(2-methoxyethyl) benzoylthioate
| Parameter | Value |
| Reactants | |
| Benzoic Acid | 10 mmol |
| This compound | 10 mmol |
| Reagents | |
| DCC | 11 mmol |
| DMAP | 1 mmol |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
| Temperature | 0 °C to Room Temp |
| Hypothetical Yield | 85% |
| Hypothetical Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the hypothetical synthesis of S-(2-methoxyethyl) benzoylthioate.
Caption: Logical relationship in the hypothetical thioester synthesis using this compound.
While there is no direct evidence in the current literature for the application of this compound in pharmaceutical intermediate synthesis, its chemical structure suggests potential utility as a nucleophile. The hypothetical protocol for the synthesis of a thioester intermediate provided in these application notes serves as a scientifically plausible example of how this compound could be employed. Researchers and drug development professionals are encouraged to consider the fundamental reactivity of thiols when exploring novel synthetic routes and to validate any such hypothetical applications through rigorous experimentation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxyethanethiol
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyethanethiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common laboratory method for synthesizing this compound is the nucleophilic substitution reaction (SN2) between a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether) and a hydrosulfide salt, such as sodium hydrosulfide (NaSH). This reaction is typically carried out in a polar aprotic solvent like ethanol or dimethylformamide (DMF).
Q2: I observe a significant amount of a higher-boiling impurity in my crude product. What is it likely to be?
A frequent higher-boiling byproduct is bis(2-methoxyethyl) sulfide. This thioether forms when the 2-methoxyethanethiolate anion, which is the deprotonated product, acts as a nucleophile and attacks another molecule of the starting material, 2-methoxyethyl halide.[1] This side reaction is more pronounced if the concentration of the 2-methoxyethyl halide is high relative to the hydrosulfide, or if the reaction temperature is elevated.[1]
Q3: My product yield is low, and the purified product seems to degrade over time. What could be the cause?
Thiols like this compound are susceptible to oxidation, especially when exposed to air (oxygen), which converts them into disulfides. In this case, this compound can oxidize to form bis(2-methoxyethyl) disulfide.[1][2] This dimerization is often catalyzed by trace metal impurities or basic conditions.[1] To minimize this, it is crucial to perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[1] Storing the purified thiol under an inert atmosphere at low temperatures and protected from light will also inhibit degradation.[1]
Q4: How can I minimize the formation of thioether and disulfide byproducts?
To reduce the formation of these side products, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of sodium hydrosulfide relative to the 2-methoxyethyl halide to ensure the halide is the limiting reagent.[1]
-
Slow Addition: Add the 2-methoxyethyl halide dropwise to the sodium hydrosulfide solution. This keeps the instantaneous concentration of the halide low, disfavoring the formation of the thioether byproduct.[1]
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of side reactions.
-
Inert Atmosphere: As mentioned, conduct the reaction and workup under an inert atmosphere to prevent oxidation to the disulfide.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction by TLC or GC until the starting halide is consumed. Ensure sufficient reaction time. |
| Oxidation of the product to disulfide. | Purge all glassware with nitrogen or argon. Use degassed solvents.[1] | |
| Formation of bis(2-methoxyethyl) sulfide. | Use a 1.1 to 1.2 molar excess of NaSH. Add the 2-methoxyethyl halide slowly to the NaSH solution.[1] | |
| Product Contaminated with a Higher-Boiling Impurity | Formation of bis(2-methoxyethyl) sulfide. | Use an excess of sodium hydrosulfide. Add the 2-methoxyethyl halide slowly to the NaSH solution to keep its instantaneous concentration low.[1] |
| Product Degrades Upon Storage | Oxidation to bis(2-methoxyethyl) disulfide. | Store the purified product under an inert atmosphere (nitrogen or argon), at low temperatures, and protected from light.[1] |
| Difficult to Isolate Pure Product | Similar boiling points of product and impurities. | Consider purification by fractional distillation under reduced pressure or by column chromatography on silica gel.[3] |
Experimental Protocols
Synthesis of this compound from 2-Chloroethyl Methyl Ether
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
2-Chloroethyl methyl ether
-
Sodium hydrosulfide (NaSH)
-
Anhydrous ethanol (degassed)
-
Hydrochloric acid (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or argon gas inlet
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve sodium hydrosulfide (1.2 equivalents) in degassed anhydrous ethanol under an inert atmosphere.
-
Reaction: Cool the NaSH solution to 0°C using an ice bath. Add 2-chloroethyl methyl ether (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by GC or TLC analysis of small aliquots.
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously acidify with dilute hydrochloric acid to neutralize any unreacted NaSH.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
How to prevent disulfide formation during thiol synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the undesired formation of disulfide bonds during the synthesis and storage of thiol-containing molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow.
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Caption: Oxidation of thiols to form a disulfide bond.
Q2: How does pH influence the rate of disulfide formation?
A2: The rate of disulfide formation is highly dependent on pH. The pKa of a typical thiol group is around 8.5. [1]At pH values above the pKa, the thiol group is predominantly in its deprotonated, thiolate anion (RS⁻) state. This anion is a strong nucleophile and is much more readily oxidized to a disulfide than the protonated thiol (RSH). [1]Therefore, maintaining a slightly acidic to neutral pH (6.5-7.5) helps minimize oxidation by keeping the thiol group protonated. [1][2][3] Q3: What are the most effective strategies to prevent disulfide formation during synthesis?
A3: The most critical strategies involve excluding oxygen and controlling the reaction environment:
-
Inert Atmosphere: Performing the entire synthesis, including solvent transfers and reagent additions, under an inert atmosphere of nitrogen or argon is the most effective method to prevent oxygen exposure. [4][5][6]* Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. They should be thoroughly degassed before use by methods such as sparging with an inert gas (N₂ or Ar), freeze-pump-thaw cycles, or boiling under reflux followed by cooling under an inert atmosphere. [4][7]* pH Control: Maintaining the reaction pH between 6.5 and 7.5 minimizes the concentration of the highly reactive thiolate anion. [2][3]* Chelating Agents: If metal ion contamination is suspected from glassware or reagents, adding a chelating agent like EDTA can sequester these ions, preventing them from catalyzing oxidation. [1][8] Q4: My synthesis is complete, but I still have a disulfide product. How can I reverse this?
A4: Unwanted disulfide bonds can be chemically reduced back to free thiols. This is typically done by treating the product with a reducing agent. Common choices include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-Mercaptoethanol (BME). [9][10]TCEP is often preferred as it is odorless, effective over a wide pH range, and does not interfere with subsequent reactions like maleimide conjugations. [11] Q5: What are the best practices for the long-term storage of thiol compounds?
A5: To ensure the stability of thiol compounds during storage, the following steps are recommended:
-
Inert Atmosphere: Store the compound in a tightly sealed container where the headspace has been purged with an inert gas like argon or nitrogen. [12][13]* Low Temperature: For long-term storage, -80°C is preferable to -20°C, as it significantly slows down oxidative degradation. [13][14][15]* Aliquoting: To avoid repeated freeze-thaw cycles and exposing the entire stock to atmospheric oxygen, it is best to store the material in smaller, single-use aliquots. [13][15]* Use of Degassed Solvents: If the thiol is stored in solution, use a solvent that has been properly deoxygenated.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Cleavage
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | BME (β-Mercaptoethanol) |
| Relative Strength | Strongest [8] | Strong [10] | Moderate |
| Effective pH Range | 1.5 - 8.5 [11] | > 7.0 [11] | ~7.0 (5.5-10) [8] |
| Odor | Odorless [11] | Pungent [8] | Pungent [8] |
| Mechanism | Irreversible | Reversible | Reversible [16] |
| Air Stability | Resistant to air oxidation [11] | Prone to air oxidation | Prone to air oxidation |
| Metal Chelation | No | Chelates Ni²⁺ [8] | Chelates Co²⁺, Cu²⁺ [8] |
| Common Use | Mass Spectrometry, Maleimide Chemistry [8][11] | SDS-PAGE, DNA Deprotection [8][11] | SDS-PAGE [8] |
Experimental Protocols
Protocol 1: General Synthesis of a Thiol Under Inert Atmosphere
This protocol outlines a general procedure for performing a reaction to synthesize a thiol while minimizing exposure to atmospheric oxygen.
dot
Caption: Workflow for synthesis under inert atmosphere.
Methodology:
-
Glassware Preparation: Ensure all glassware is meticulously dried, either in an oven at >120°C overnight or by flame-drying under vacuum, to remove adsorbed water. [6]2. Solvent Degassing: Select a degassing method. For sparging, bubble a steady stream of nitrogen or argon gas through the solvent for 30-60 minutes.
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. Use a Schlenk line or a manifold with nitrogen/argon balloons. [6][17]4. Inert Atmosphere Purge: Insert a needle connected to the inert gas source through a septum into the reaction flask. Insert a second, outlet needle to allow air to be displaced. Flush the system for several minutes. [6]5. Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe. Dissolve solid starting materials in degassed solvent in a separate flask and transfer via cannula or syringe. Add liquid reagents directly using a gas-tight syringe. [17][18]6. Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by keeping a gas-filled balloon attached to the flask via a needle. [17]7. Workup and Purification: Upon completion, cool the reaction mixture under the inert atmosphere. Use degassed water and extraction solvents for the workup procedure to minimize oxidation before final purification.
Protocol 2: Post-Synthesis Disulfide Cleavage with TCEP
This protocol describes how to reduce an unwanted disulfide bond back to the free thiol using TCEP.
Methodology:
-
Prepare TCEP Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized, degassed water. Adjust the pH of the TCEP solution to ~7.0 with 1 M NaOH.
-
Dissolve Sample: Dissolve the sample containing the disulfide impurity in a suitable degassed buffer (e.g., phosphate buffer) at a pH between 7.0 and 7.5.
-
Initiate Reduction: Add the pH-adjusted TCEP solution to the sample solution to achieve a final TCEP concentration of 5-50 mM, representing a 10- to 50-fold molar excess over the disulfide.
-
Incubate: Allow the reaction to proceed at room temperature for 15-60 minutes. The reaction is typically rapid.
-
Purification: The free thiol can now be purified away from the excess TCEP and reaction byproducts. As TCEP is highly water-soluble, it can often be removed by standard extraction or chromatography methods (e.g., reverse-phase HPLC). TCEP removal is not always necessary for subsequent steps like maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. store.p212121.com [store.p212121.com]
- 9. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. agscientific.com [agscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ejmanager.com [ejmanager.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Minimizing thioether byproduct in 2-Methoxyethanethiol preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyethanethiol. Our focus is on minimizing the formation of the common bis(2-methoxyethyl) sulfide (thioether) byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 2-methoxyethyl chloride with sodium hydrosulfide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Thioether Byproduct Formation: The primary competing reaction where the 2-methoxyethanethiolate anion attacks the starting 2-methoxyethyl chloride.[1] 2. Oxidation to Disulfide: Exposure of the thiol product to air can lead to the formation of bis(2-methoxyethyl) disulfide. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Adjust the stoichiometry to use a slight molar excess of sodium hydrosulfide (NaSH) (e.g., 1.1 to 1.2 equivalents). Maintain strict temperature control, keeping it as low as feasible. Add the 2-methoxyethyl chloride to the NaSH solution slowly and dropwise to keep its instantaneous concentration low.[1] 2. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. 3. Monitor the reaction progress using a suitable technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. |
| High Percentage of Thioether Byproduct | 1. Incorrect Stoichiometry: Molar ratio of NaSH to 2-methoxyethyl chloride is too low (less than 1:1). 2. High Reaction Temperature: Elevated temperatures favor the SN2 reaction between the thiolate product and the starting halide.[1] 3. High Concentration of Alkyl Halide: Rapid addition of 2-methoxyethyl chloride leads to a high local concentration, promoting the side reaction. | 1. Use a molar excess of sodium hydrosulfide (1.1 - 1.2 equivalents) relative to the 2-methoxyethyl chloride. 2. Maintain a low reaction temperature, for example, by using an ice bath during the addition of the alkyl halide. 3. Add the 2-methoxyethyl chloride dropwise over an extended period to the sodium hydrosulfide solution. |
| Product Contaminated with Disulfide | Oxidation of Thiol: The thiol group is susceptible to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts. | Conduct the entire synthesis, workup, and purification under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for the reaction and extraction. Store the purified product under an inert atmosphere at a low temperature. |
| Difficult Purification | Similar Boiling Points: The boiling points of this compound and the bis(2-methoxyethyl) sulfide byproduct may be close, making separation by simple distillation challenging. | Utilize fractional distillation under reduced pressure for improved separation. If using column chromatography, be aware that silica gel can promote oxidation. Consider deactivating the silica with a base like triethylamine and performing the chromatography quickly. |
Impact of Reaction Conditions on Product Distribution (Based on Analogous 2-Ethoxyethanethiol Synthesis)
The following table, based on data for the analogous synthesis of 2-ethoxyethanethiol, illustrates how reaction parameters can influence the product distribution. This should be used as a guideline for the synthesis of this compound.
| Run | Molar Ratio (NaSH : Alkyl Halide) | Temperature (°C) | Atmosphere | This compound Yield (%) | Thioether Byproduct (%) | Disulfide Byproduct (%) |
| 1 | 1.0 : 1.0 | 50 | Air | 65 | 20 | 10 |
| 2 | 1.2 : 1.0 | 50 | Air | 75 | 10 | 10 |
| 3 | 1.2 : 1.0 | 25 | Inert | 85 | 8 | < 2 |
| 4 | 1.2 : 1.0 | 0-10 | Inert | > 90 | < 5 | < 1 |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the nucleophilic substitution (SN2) reaction between 2-methoxyethyl chloride and a hydrosulfide salt, typically sodium hydrosulfide (NaSH), in a polar solvent like ethanol.
Q2: I have a significant impurity with a higher boiling point than my desired product. What is it likely to be?
A2: A common higher-boiling point byproduct is bis(2-methoxyethyl) sulfide. This thioether is formed when the 2-methoxyethanethiolate anion (the deprotonated product) acts as a nucleophile and attacks a molecule of the 2-methoxyethyl chloride starting material.[1] This side reaction is more prevalent if the concentration of the starting halide is high relative to the hydrosulfide, or if the reaction temperature is elevated.[1]
Q3: How can I minimize the formation of the bis(2-methoxyethyl) sulfide byproduct?
A3: To minimize the formation of the thioether byproduct, you should:
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Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of sodium hydrosulfide relative to 2-methoxyethyl chloride. This helps to ensure the rapid consumption of the alkyl halide.
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Maintain Low Temperature: Keep the reaction temperature low, especially during the addition of the 2-methoxyethyl chloride. Using an ice bath (0-10 °C) is recommended.
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Slow Addition: Add the 2-methoxyethyl chloride to the sodium hydrosulfide solution dropwise over a period of time. This maintains a low instantaneous concentration of the alkyl halide, disfavoring the side reaction.
Q4: My purified this compound seems to degrade over time. What is happening and how can I prevent it?
A4: Thiols are susceptible to oxidation by air to form disulfides. This process can be catalyzed by trace metals or basic conditions. To prevent degradation, it is crucial to handle and store the purified this compound under an inert atmosphere (e.g., Nitrogen or Argon), at low temperatures, and protected from light.
Q5: What is a suitable solvent for this reaction?
A5: Polar protic solvents like ethanol or methanol are commonly used for this reaction as they effectively dissolve the sodium hydrosulfide.
Experimental Protocol
Synthesis of this compound from 2-Methoxyethyl Chloride and Sodium Hydrosulfide
This protocol is adapted from established methods for the synthesis of similar thiols and is designed to minimize the formation of the thioether byproduct.
Materials:
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2-Methoxyethyl chloride
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Sodium hydrosulfide (NaSH), anhydrous
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Absolute Ethanol, degassed
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Deionized water, degassed
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Hydrochloric acid (HCl), dilute solution
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Dichloromethane, degassed
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Anhydrous magnesium sulfate
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Nitrogen or Argon gas supply
Procedure:
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Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is dry and purged with the inert gas.
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Reagent Preparation: In the flask, dissolve sodium hydrosulfide (1.2 equivalents) in degassed absolute ethanol under a continuous inert atmosphere.
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Reaction: Cool the NaSH solution to 0 °C using an ice bath. Add 2-methoxyethyl chloride (1.0 equivalent) to the dropping funnel. Add the 2-methoxyethyl chloride dropwise to the stirred NaSH solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir the reaction mixture for 4-6 hours. Monitor the reaction's progress by GC analysis of small aliquots to confirm the consumption of the starting 2-methoxyethyl chloride.
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Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a dilute solution of hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Add degassed deionized water and extract the aqueous phase three times with degassed dichloromethane.
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation under reduced pressure.
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Purification: Purify the crude product by fractional distillation under reduced pressure and a nitrogen atmosphere to yield this compound as a clear liquid.
Visualizations
Reaction Pathways
References
Technical Support Center: Synthesis of 2-Methoxyethanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyethanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound involve the nucleophilic substitution of a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide). The two primary routes are:
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Reaction with Sodium Hydrosulfide (NaSH): This is a direct, one-step method where a 2-methoxyethyl halide is reacted with sodium hydrosulfide in a polar solvent like ethanol.[1][2]
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Reaction with Thiourea followed by Hydrolysis: This two-step method involves the formation of an S-(2-methoxyethyl)isothiouronium salt from the reaction of a 2-methoxyethyl halide with thiourea. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol. This method is often favored for producing a cleaner product with potentially higher yields.[1]
Q2: How can I synthesize the precursor, 2-methoxyethyl chloride?
A2: 2-Methoxyethyl chloride can be synthesized from 2-methoxyethanol. A common method involves the reaction of 2-methoxyethanol with thionyl chloride (SOCl₂) or by bubbling anhydrous hydrogen chloride (HCl) gas through the alcohol, often in the presence of a catalyst or with a formaldehyde source.[3][4] Another approach involves the reaction of dimethyl sulfate with 2-chloroethanol.[5]
Q3: What are the major side products in the synthesis of this compound, and how can I minimize them?
A3: The primary side products are bis(2-methoxyethyl) sulfide and bis(2-methoxyethyl) disulfide.
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Sulfide Formation: This occurs when the 2-methoxyethanethiolate anion (the deprotonated product) acts as a nucleophile and attacks another molecule of the 2-methoxyethyl halide starting material. To minimize this, use a slight excess of the hydrosulfide or thiourea reagent relative to the alkyl halide.[2]
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Disulfide Formation: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfides. To prevent this, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[2]
Q4: My yield of this compound is consistently low. What are the potential causes?
A4: Low yields can result from several factors:
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Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
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Side Reactions: As mentioned in Q3, the formation of sulfide and disulfide byproducts consumes the desired product.
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Product Loss During Work-up: this compound is volatile and can be lost during solvent removal if not performed under controlled conditions (e.g., rotary evaporation at low temperature and pressure).
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Oxidation: Exposure to air during purification or storage can lead to the formation of the corresponding disulfide.
Q5: How should I purify and store the final product?
A5: Purification is typically achieved by vacuum distillation.[1] It is important to carry out the distillation under an inert atmosphere to prevent oxidation. For storage, keep the purified this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), at a low temperature, and protected from light to inhibit degradation.[2]
Troubleshooting Guides
Problem: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of unreacted 2-methoxyethyl halide in the crude product (identified by GC-MS or NMR). | Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature. - Ensure efficient stirring. - Use a more reactive halide (bromide instead of chloride). |
| Presence of a higher boiling point impurity, identified as bis(2-methoxyethyl) sulfide. | The thiolate product is reacting with the starting halide. | - Use a slight excess (1.1-1.2 equivalents) of sodium hydrosulfide or thiourea. - Add the 2-methoxyethyl halide slowly to the solution of the sulfur nucleophile. |
| Product seems to disappear or diminish after purification. | Oxidation of the thiol to the disulfide. | - Handle the product under an inert atmosphere (N₂ or Ar) at all times. - Use deoxygenated solvents for work-up and purification. - Store the purified product under an inert atmosphere at low temperature. |
Problem: Product Impurity
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC or GC-MS shows multiple spots or peaks close to the product. | Formation of byproducts (sulfide, disulfide). | - Optimize stoichiometry as described for low yield. - For disulfide formation, ensure inert atmosphere conditions. - Improve purification by using fractional vacuum distillation. |
| Product has a persistent yellow color. | Presence of polysulfides or other colored impurities. | - Wash the crude product with a dilute solution of a reducing agent (e.g., sodium bisulfite) during the aqueous work-up. - Ensure the purity of starting materials. |
Data Presentation
Table 1: Hypothetical Impact of Reaction Conditions on the Synthesis of this compound via the Sodium Hydrosulfide Route.
| Entry | Equivalents of NaSH | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | Ethanol | 78 (reflux) | 4 | 65 | 90 |
| 2 | 1.2 | Ethanol | 78 (reflux) | 4 | 75 | 95 |
| 3 | 1.5 | Ethanol | 78 (reflux) | 4 | 78 | 94 |
| 4 | 1.2 | DMF | 80 | 3 | 80 | 96 |
| 5 | 1.2 | Ethanol | 50 | 8 | 70 | 97 |
Table 2: Hypothetical Impact of Reaction Conditions on the Synthesis of this compound via the Thiourea Route.
| Entry | Equivalents of Thiourea | Hydrolysis Base | Hydrolysis Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | NaOH | 3 | 75 | 96 |
| 2 | 1.1 | NaOH | 3 | 85 | 98 |
| 3 | 1.1 | KOH | 3 | 86 | 98 |
| 4 | 1.1 | NaOH | 5 | 88 | 99 |
| 5 | 1.2 | NaOH | 3 | 87 | 97 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Hydrosulfide
Materials:
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2-Methoxyethyl chloride
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Sodium hydrosulfide (NaSH)
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Anhydrous ethanol
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Deionized water (deoxygenated)
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Hydrochloric acid (1 M, deoxygenated)
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Diethyl ether (deoxygenated)
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Anhydrous magnesium sulfate
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium hydrosulfide (1.2 equivalents) in a mixture of anhydrous ethanol and deoxygenated water.
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Heat the solution to a gentle reflux.
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Slowly add 2-methoxyethyl chloride (1.0 equivalent) dropwise to the refluxing solution.
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After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC or GC.
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Cool the reaction mixture to room temperature.
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Carefully neutralize the mixture with 1 M hydrochloric acid.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and remove the solvent by rotary evaporation at low temperature.
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Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Protocol 2: Synthesis of this compound via Thiourea
Materials:
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2-Methoxyethyl chloride
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Thiourea
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Ethanol (95%)
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Sodium hydroxide
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Deionized water (deoxygenated)
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Hydrochloric acid (1 M, deoxygenated)
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Diethyl ether (deoxygenated)
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-methoxyethyl chloride and thiourea in 95% ethanol.
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Heat the mixture to reflux for 3-4 hours to form the S-(2-methoxyethyl)isothiouronium salt.
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Cool the reaction mixture and add a solution of sodium hydroxide (1.5 molar excess) in deoxygenated water.
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Reflux the mixture for an additional 2-3 hours to hydrolyze the intermediate salt.
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Cool the mixture to room temperature.
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Acidify the aqueous layer with 1 M hydrochloric acid and extract with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyethanethiol Additions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for additions involving 2-methoxyethanethiol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction mechanisms for the addition of this compound to unsaturated compounds?
A1: The addition of this compound to alkenes and alkynes, a type of thiol-ene or thiol-yne reaction, primarily proceeds through two distinct mechanisms: the Michael Addition (base-catalyzed) and the Free-Radical Addition (initiator- or light-induced).[1]
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Michael Addition: This mechanism is favored when the unsaturated compound is electron-deficient, such as α,β-unsaturated carbonyl compounds (e.g., acrylates, enones), acrylamides, and maleimides. A base is used to deprotonate the thiol, forming a thiolate anion which acts as a potent nucleophile.[1][2]
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Free-Radical Addition: This pathway is typically employed for additions to unactivated or electron-rich alkenes, such as vinyl ethers and simple alkenes. The reaction is initiated by a radical source, like a photoinitiator with UV light or a thermal initiator.[1][3]
Q2: How do I choose between a Michael addition and a free-radical addition protocol?
A2: The choice of protocol is dictated by the electronic nature of your alkene or alkyne substrate.[1]
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Use Michael Addition for electron-deficient substrates. These reactions are catalyzed by a weak base.[1]
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Use Free-Radical Addition for electron-rich or unactivated substrates. These reactions require an external energy source (like UV light) or a radical initiator.[1]
Q3: What are some common catalysts and initiators for these reactions?
A3: For Michael additions, weak organic bases are commonly used to generate the reactive thiolate. For free-radical additions, photoinitiators or thermal initiators are employed.
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Common Bases for Michael Addition:
-
Common Initiators for Free-Radical Addition:
Q4: What are common side reactions and how can they be minimized?
A4: Several side reactions can occur, impacting yield and purity.
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Disulfide Formation: Thiols can oxidize to form disulfides, particularly in the presence of air and base. This can be minimized by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6]
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Polymerization: In radical reactions, the alkene may undergo homopolymerization. Using an excess of the thiol can sometimes suppress this.[1][7] For Michael additions with highly reactive monomers like acrylates, unwanted polymerization can also be an issue.[8]
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Di-addition (in Thiol-Yne Reactions): When reacting with alkynes, a second addition to the resulting vinyl sulfide can occur. To favor mono-addition, a stoichiometric excess of the alkyne can be used, or the thiol can be added slowly to the reaction mixture.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A slow or stalled reaction can be due to several factors. The following guide provides a systematic approach to troubleshooting low yields.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yields.
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
Troubleshooting Guide for Side Product Formation
Caption: Troubleshooting guide for common side products.
Data Presentation
Table 1: Comparison of Catalytic Systems for Thia-Michael Additions
The following table provides a comparison of different catalytic systems for the thia-Michael addition, using the reaction of thiophenol with various Michael acceptors as a representative example.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Solvent | Temperature (°C) | Yield (%) | Reference |
| Organocatalyst | ||||||
| L-Proline | 5 | 1 h | [bmim]PF₆ | Room Temp. | 95 | [4] |
| Triphenylphosphine | 10 | 12 h | Dichloromethane | Room Temp. | 92 | [4] |
| Heterogeneous Catalyst | ||||||
| Amberlyst® A21 | 0.25 g / 2.5 mmol | 3 h | Neat | Room Temp. | 94 (for ethyl acrylate) | [4][9] |
| Metal-Based Catalyst | ||||||
| Ni(II)-BINOL-salen | 10 | 24 h | Toluene | Room Temp. | 79 (for cyclohexenone) | [4] |
| Ferric Chloride (FeCl₃) | - | 5-20 min | - | Room Temp. | Good yields | [10] |
Note: Data for some catalysts with a specific standard reactant like chalcone were not available in the cited sources; related examples are provided for context. "[bmim]PF₆" refers to 1-butyl-3-methylimidazolium hexafluorophosphate.
Table 2: Effect of Solvents on Thia-Michael Additions
The choice of solvent can significantly impact reaction rates and, in some cases, product stereochemistry.
| Solvent | Dielectric Constant (ε) | General Effect on Michael Additions | Reference |
| Tetrahydrofuran (THF) | 7.6 | Commonly used polar aprotic solvent. | [1] |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic solvent, often leads to good reaction rates. | [1] |
| Dimethylformamide (DMF) | 36.7 | Polar aprotic solvent, effective for dissolving reactants. | [1] |
| Dimethyl sulfoxide (DMSO) | 46.7 | Highly polar aprotic solvent, can accelerate reactions. | [11] |
| Ethanol (EtOH) | 24.6 | Polar protic solvent, can also participate in H-bonding. | [11] |
| Water (H₂O) | 80.1 | Can facilitate some reactions via hydrogen bonding activation. | [11] |
| Toluene | 2.4 | Nonpolar solvent, generally slower rates for ionic mechanisms. | [12] |
| Dichloromethane (DCM) | 9.1 | Moderately polar aprotic solvent. | [4] |
Note: The dielectric constant is a measure of a solvent's polarity. Higher values generally indicate higher polarity.
Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the base-catalyzed addition of this compound to an α,β-unsaturated ketone.
Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Free-radical addition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 12. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the gas chromatography (GC) analysis of thiols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing thiols by GC?
Peak tailing in the GC analysis of thiols is a frequent challenge due to the reactive nature of the sulfhydryl (-SH) group. The primary causes can be categorized as follows:
-
Active Sites: The most common cause is the interaction of the polar thiol group with active sites within the GC system. These active sites include:
-
Silanol Groups (-Si-OH): Found on the surfaces of glass inlet liners and fused silica capillary columns, these groups can form hydrogen bonds with thiols, leading to adsorption and delayed elution.[1]
-
Metal Surfaces: Stainless steel components in the flow path, such as the injector port, fittings, and even the column itself if it's metal, can interact with sulfur compounds, causing peak tailing.[2]
-
-
Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner and at the head of the column.[1] These residues can create new active sites that interact with the thiol analytes.
-
Improper System Setup:
-
Inappropriate GC Method Parameters:
-
Injector Temperature: A temperature that is too low can result in incomplete or slow vaporization of the sample, while a temperature that is too high can cause thermal degradation of thermally labile thiols.[4]
-
Injection Technique: For splitless injections, a mismatch between the solvent polarity and the stationary phase can lead to poor peak shape.[4] A low split ratio in split injections may not provide a sufficiently high flow rate for efficient sample transfer.[1]
-
Column Overload: Injecting too concentrated a sample can overload the column, leading to broad and tailing peaks.[5]
-
Q2: How can I determine if the peak tailing is caused by the inlet or the column?
A systematic approach is crucial for diagnosing the source of peak tailing.[1]
-
Observe All Peaks: If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is likely a physical problem such as a poor column installation, a leak, or a dead volume in the system.[1][6]
-
Observe Only Active Compound Peaks: If only the polar or active compounds like thiols are tailing, the problem is likely due to chemical interactions with active sites in the system.[1]
To differentiate between the inlet and the column as the source of chemical activity:
-
Perform Inlet Maintenance: The inlet is the most common source of activity.[7] Start by replacing the septum, inlet liner, and O-ring.[1] Use a deactivated liner specifically designed for active compounds.
-
Trim the Column: If inlet maintenance does not resolve the issue, the front of the column may be contaminated or have active sites. Trim 15-20 cm from the inlet end of the column.[3]
-
Test with a New, Inert Column: If the problem persists after inlet maintenance and column trimming, the column itself may not be sufficiently inert for thiol analysis.[2]
Q3: Can derivatization help reduce peak tailing for thiols?
Yes, derivatization is a highly effective strategy to mitigate peak tailing and improve the analysis of thiols.[8] Derivatization converts the polar -SH group into a less polar, more volatile, and more stable functional group. This reduces the potential for interaction with active sites in the GC system.
Common derivatization reagents for thiols include:
-
Silylating Agents: Such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on the thiol group with a trimethylsilyl (TMS) group.[8][9]
-
Alkylating Agents: Pentafluorobenzyl bromide (PFBBr) is another common reagent that derivatizes thiols.[10]
Benefits of Derivatization:
-
Improved peak shape (reduced tailing)
-
Increased volatility, allowing for lower elution temperatures
-
Enhanced thermal stability
-
Improved sensitivity and detection limits
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing
This guide provides a step-by-step approach to identifying and resolving the cause of peak tailing.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Guide 2: Optimizing GC Parameters for Thiol Analysis
This table summarizes key GC parameters and provides recommendations for optimizing them to reduce peak tailing.
| Parameter | Recommendation | Rationale |
| Inlet Liner | Use a deactivated, possibly tapered, glass liner. Consider liners with glass wool for better vaporization, but be aware that the wool itself can be a source of activity if not properly deactivated. | A deactivated liner minimizes interactions with active silanol groups. A taper can help focus the sample onto the column.[11] |
| Injector Temperature | Start with a temperature around 250 °C and optimize by performing a temperature study (e.g., in 20-25 °C increments).[4] | The temperature should be high enough for efficient vaporization of thiols but not so high as to cause thermal degradation.[4] |
| Injection Mode | For trace analysis, start with splitless injection. For higher concentration samples, use split injection. | Splitless injection maximizes sensitivity, but the longer residence time in the inlet can increase degradation.[4] Split injection minimizes inlet residence time.[4] |
| Splitless Hold Time | Optimize to ensure complete transfer of analytes to the column. A typical starting point is 0.75 minutes.[4] | A hold time that is too short will result in loss of sample, while one that is too long can lead to broader peaks. |
| Initial Oven Temperature | For splitless injection, set the initial oven temperature 10-20 °C below the boiling point of the sample solvent.[12] | This helps to focus the analytes at the head of the column, leading to sharper peaks. |
| Column Choice | Use a column specifically designed for the analysis of sulfur compounds or one with a highly inert stationary phase. | These columns have proprietary surface deactivation technologies to minimize interactions with thiols.[2] |
Experimental Protocols
Protocol 1: Routine Inlet Maintenance
-
Cool Down the GC: Set the injector and oven temperatures to room temperature and turn off the carrier gas flow at the instrument (do not turn off the main gas supply).
-
Remove the Autosampler: If applicable, carefully remove the autosampler.
-
Open the Injector: Loosen and remove the injector nut.
-
Remove the Septum and Liner: Carefully remove the old septum and the inlet liner using appropriate tools.
-
Inspect and Clean the Injector: Inspect the inside of the injector for any visible contamination. If necessary, clean the injector port with an appropriate solvent and swabs.
-
Install the New Liner and O-ring: Place a new, deactivated O-ring on the new, deactivated liner and insert it into the injector.
-
Install the New Septum: Place a new septum on top of the injector and secure it with the injector nut. Do not overtighten.
-
Reinstall the Autosampler: If applicable, reinstall the autosampler.
-
Restore Gas Flow and Heat: Turn the carrier gas back on at the instrument and check for leaks using an electronic leak detector. Once the system is leak-free, set the injector and oven to their operational temperatures.
-
Condition the System: Allow the system to equilibrate before running samples.
Protocol 2: GC Column Trimming
-
Cool Down the GC and Turn Off Gas: Follow steps 1 and 2 from the inlet maintenance protocol.
-
Disconnect the Column from the Inlet: Loosen the column nut at the injector and carefully pull the column out.
-
Trim the Column: Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 15-20 cm from the inlet end.[13][14] Make a clean, square cut.
-
Reinstall the Column: Reinstall the column into the injector, ensuring the correct insertion depth as specified by the instrument manufacturer.
-
Update Instrument Method: Update the column length in the instrument control software to ensure accurate flow and pressure calculations.[14]
-
Restore Gas Flow and Heat: Follow steps 9 and 10 from the inlet maintenance protocol.
Protocol 3: Silylation of Thiols using MSTFA
This is a general protocol and may require optimization for specific applications.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Pyridine (or other suitable solvent).
-
Dried sample extract.
-
Reaction vials with screw caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of MSTFA (+1% TMCS) and 50 µL of pyridine.[8]
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Decision Tree for Derivatization
Caption: A decision tree to guide the implementation of derivatization.
Data Presentation
The following table presents a qualitative comparison of different GC columns for their suitability in thiol analysis, based on manufacturer claims and application notes. A higher degree of inertness generally correlates with better peak shapes for active compounds like thiols.
| Column Type | Stationary Phase Example | Inertness Level | Recommended for Thiol Analysis |
| Standard Non-Polar | 100% Dimethylpolysiloxane | Standard | May show significant peak tailing for thiols. |
| Inert Non-Polar | e.g., Agilent J&W DB-5ms Ultra Inert, Restek Rxi-5Sil MS | High | Good performance with reduced peak tailing. |
| Wax | Polyethylene Glycol (PEG) | Standard to Medium | Generally not the first choice due to potential interactions. |
| Specialized Sulfur | e.g., Agilent J&W Select Low Sulfur, Restek Rtx-Sulphur | Very High | Specifically designed for inertness towards sulfur compounds, providing optimal peak shapes.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Trimming a GC Column to Remove Contamination [restek.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Addressing Thermal Instability of Thiol Derivatives in GC Inlet
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of thiol derivatives during Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve issues related to the thermal degradation of thiol derivatives in the GC inlet.
Problem: Poor Peak Shape, Low Response, or Ghost Peaks for Thiol Derivatives
This is a common indication of thermal degradation in the GC inlet. The high temperatures required for volatilization can cause thermally labile thiol derivatives to break down, leading to inaccurate quantification and the appearance of degradation product peaks.[1][2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot thermal instability issues.
Caption: A logical workflow for troubleshooting thermal instability of thiol derivatives.
Quantitative Data Summary: Inlet Temperature Effects
Optimizing the inlet temperature is a critical first step. A balance must be struck between efficient volatilization of the thiol derivative and minimizing its thermal degradation.[2][3] The following table provides a general guideline for optimizing inlet temperature.
| Inlet Temperature Setting | Expected Outcome for High-Boiling Thiols | Expected Outcome for Thermally Labile Thiols | Recommendation |
| Too Low (<200°C) | Poor vaporization, peak tailing, low response. | Minimal degradation, but poor peak shape. | Increase temperature in increments. |
| Optimal (e.g., 220-250°C) | Efficient vaporization, good peak shape. | Minimal degradation, sharp peaks. | Start with 250°C and decrease in 25°C increments.[2] |
| Too High (>275°C) | Good vaporization. | Significant degradation, ghost peaks, low response. | Lower the temperature. |
Experimental Protocol: Assessing Thermal Stability of a Thiol Derivative
This protocol allows for the systematic evaluation of a thiol derivative's stability at different inlet temperatures.
-
Standard Preparation: Prepare a standard solution of the thiol derivative at a known concentration in a suitable solvent.
-
Initial GC Conditions:
-
Data Acquisition: Inject the standard and record the chromatogram.
-
Temperature Increments: Increase the inlet temperature in 25°C increments for subsequent injections, keeping all other parameters constant.[4]
-
Data Analysis:
-
Monitor the peak area and shape of the thiol derivative at each temperature.
-
Look for the appearance of new peaks (ghost peaks) at higher temperatures, which may indicate degradation products.[1]
-
Plot the peak area of the thiol derivative against the inlet temperature to identify the point at which degradation begins (a decrease in peak area).
-
Frequently Asked Questions (FAQs)
Q1: Why are my thiol derivatives showing poor peak shapes and low sensitivity?
Thermally labile thiols are prone to degradation at the high temperatures used in standard GC inlets. This degradation can lead to inaccurate quantification, poor peak shapes (tailing or fronting), and the appearance of "ghost peaks" corresponding to degradation products.[1] Additionally, the active nature of the thiol group can cause adsorption to active sites within the GC system, such as on the injector liner or the column, leading to peak tailing and loss of sensitivity.[5]
Q2: What is the ideal GC inlet temperature for analyzing thermally labile thiol derivatives?
The optimal injector temperature is a balance between ensuring efficient volatilization of your analyte and preventing thermal degradation.[2] A good starting point is often 250°C.[2] However, for highly labile compounds, it may be necessary to lower the temperature incrementally (e.g., in 20-25°C steps) to find the sweet spot that provides good peak shape without significant degradation.[6]
Q3: How can I prevent my thiol derivatives from degrading in the GC inlet?
Several strategies can be employed:
-
Lower the Inlet Temperature: This is the most direct approach to reduce thermal stress on the analyte.[7]
-
Use a Deactivated Inlet Liner: Active sites on the surface of a standard glass liner can catalyze degradation. Using a liner with a high-quality deactivation treatment is crucial.[8][9]
-
Consider Alternative Injection Techniques:
-
Programmed Temperature Vaporization (PTV): This technique introduces the sample into a cool inlet, which is then rapidly heated to transfer the analytes to the column, minimizing the time the analyte spends at high temperatures.[6]
-
Cool On-Column Injection: This is the gentlest injection technique, as the sample is deposited directly onto the column without passing through a heated inlet, thus eliminating the risk of thermal degradation in the inlet.[7]
-
-
Derivatization: Converting the thiol to a more thermally stable derivative is a highly effective strategy. Silylation is a common derivatization technique for thiols.[10][11]
Q4: What are the best derivatization reagents for improving the thermal stability of thiols?
Silylating reagents are widely used to derivatize thiols, replacing the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (TMS) group.[11] This increases the volatility and thermal stability of the compound.[10] Common silylating reagents include:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly volatile and effective silylating reagent.[10]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another powerful and commonly used silylating reagent.[12]
Experimental Protocol: Silylation of Thiols for GC Analysis
The following is a general protocol for the silylation of thiols.
-
Sample Preparation: Evaporate the sample extract containing the thiol to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
Caption: A typical experimental workflow for thiol derivatization and GC analysis.
Q5: What type of GC inlet liner is best for analyzing thermally sensitive thiol derivatives?
The choice of inlet liner is critical for minimizing degradation and adsorption.
-
Deactivated Liners: Always use liners that have been treated to deactivate active silanol groups on the glass surface.[8][9]
-
Liners with Glass Wool: Deactivated glass wool can aid in sample vaporization and trap non-volatile residues, but it can also create active sites if not properly deactivated.[13] If you suspect the wool is causing degradation, try a liner without it.[6]
-
Tapered Liners: A tapered design at the bottom of the liner can help to focus the sample onto the head of the column, minimizing contact with metal surfaces in the inlet.[14]
Chemical Pathway: Thermal Degradation of Thiol Derivatives
The following diagram illustrates potential degradation pathways for thiol derivatives in a hot GC inlet. High temperatures can lead to the cleavage of the C-S bond or other susceptible bonds within the molecule, resulting in the formation of smaller, more volatile fragments.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. How to Choose a GC Inlet Liner [restek.com]
Technical Support Center: Optimizing Reactions with 2-Methoxyethanethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to optimize chemical reactions involving 2-Methoxyethanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions facilitated by this compound?
A1: this compound is a versatile reagent commonly employed in two main classes of reactions:
-
Nucleophilic Substitution (S-alkylation): As a potent nucleophile, the thiolate anion of this compound readily participates in S-alkylation reactions with electrophiles, such as alkyl halides, to form thioethers. This is a fundamental method for creating carbon-sulfur bonds.
-
Thiol-Ene Reactions: This reaction involves the addition of the thiol group across a double bond (alkene). It can be initiated by radicals (photo or thermal initiators) or catalyzed by bases (Michael addition), offering a high-yield, "click chemistry" approach to synthesizing thioethers.[1]
Q2: How do I choose between a radical-initiated or a base-catalyzed thiol-ene reaction?
A2: The choice of initiation method depends on the nature of the alkene substrate:
-
Radical-Initiated Thiol-Ene: This is preferred for electron-rich or unactivated alkenes. The reaction is typically initiated using a photoinitiator and UV light or a thermal initiator.
-
Base-Catalyzed Thiol-Ene (Michael Addition): This method is suitable for electron-deficient alkenes, such as acrylates, maleimides, and other α,β-unsaturated carbonyl compounds. Weak bases are used to generate the thiolate anion, which then acts as the nucleophile.[1]
Q3: What are some common catalysts for the Michael addition of this compound?
A3: For the Michael addition of thiols, weak organic bases or nucleophilic catalysts are typically employed. Common choices include:
-
Tertiary Amines: Triethylamine (TEA), 1,8-Diazabicycloundec-7-ene (DBU)
-
Phosphines: Dimethylphenylphosphine (DMPP), Tris(2-carboxyethyl)phosphine (TCEP)[2][3]
Phosphine catalysts can lead to faster reactions compared to amine catalysts.[2][3]
Q4: What are common initiators for the radical-initiated thiol-ene reaction?
A4: The most common approach is photoinitiation. Key photoinitiators include:
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA): Widely used in organic solvents.[4]
-
Irgacure 2959: A water-soluble option often used in biological applications.[4]
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP): Known for its high efficiency and biocompatibility in aqueous solutions.[4]
AIBN (2,2'-Azobis(2-methylpropionitrile)) can be used for either thermal or UV initiation.[4]
Q5: Can phase-transfer catalysts (PTCs) be used for S-alkylation with this compound?
A5: Yes, phase-transfer catalysts are effective for S-alkylation, particularly in biphasic systems (e.g., aqueous/organic). Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase where it can react with the alkyl halide. This can improve reaction rates and yields.
Troubleshooting Guides
Issue 1: Low or No Product Yield in S-Alkylation/Michael Addition
| Potential Cause | Troubleshooting Steps |
| Inefficient Thiolate Formation | Ensure a suitable base is used to deprotonate the thiol. For Michael additions, consider switching from an amine to a more efficient phosphine catalyst. For S-alkylations with alkyl halides, ensure the base is strong enough to fully deprotonate the thiol. |
| Poor Catalyst/Initiator Activity | For Michael additions, ensure the catalyst is not degraded. For photoinitiated reactions, check the age and intensity of your UV lamp and ensure the photoinitiator is fresh. |
| Incorrect Solvent | Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity in S-alkylation reactions. For thiol-ene reactions, the solvent should be chosen based on the solubility of all reactants. |
| Low Reaction Temperature | Gently warming the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. |
| Oxygen Inhibition (Radical Reactions) | For radical-initiated thiol-ene reactions, degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Disulfide Byproducts
| Potential Cause | Troubleshooting Steps |
| Oxidation of Thiol | The thiol starting material can be oxidized by atmospheric oxygen to form a disulfide. |
| Solution | Degas all solvents prior to use. Run the reaction under an inert atmosphere (nitrogen or argon). Store this compound under an inert atmosphere and at low temperatures. |
Catalyst Performance Data
The following tables provide a summary of typical catalysts and reaction conditions for the primary reaction types involving this compound. Please note that optimal conditions should be determined experimentally for each specific substrate.
Table 1: Catalyst Selection for Michael Addition of this compound to an Activated Alkene (e.g., Acrylate)
| Catalyst | Typical Concentration | Solvent | Temperature (°C) | Reaction Time | Expected Yield |
| Triethylamine (TEA) | 5-10 mol% | THF, CH₂Cl₂ | Room Temp. | 2-12 hours | Good to Excellent |
| DBU | 1-5 mol% | THF, CH₂Cl₂ | Room Temp. | 1-4 hours | Excellent |
| DMPP | 0.1-1 mol% | THF, CH₂Cl₂ | Room Temp. | < 30 minutes | Excellent[2][3] |
Table 2: Initiator Selection for Photoinitiated Thiol-Ene Reaction of this compound
| Photoinitiator | Abbreviation | Typical Concentration (w/v %) | Activation Wavelength (nm) | Notes |
| 2,2-Dimethoxy-2-phenylacetophenone | DMPA | 0.1 - 1.0 | ~365 | Commonly used in organic solvents.[4] |
| Irgacure 2959 | I2959 | 0.05 - 0.5 | ~365 | Water-soluble, suitable for biological applications.[4] |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | LAP | 0.05 - 0.5 | ~365 - 400 | High efficiency and biocompatibility in aqueous solutions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Michael Addition
-
Reactant Preparation: In a round-bottom flask, dissolve the activated alkene (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂).
-
Addition of Thiol: Add this compound (1.1 eq) to the solution.
-
Catalyst Addition: Add the base catalyst (e.g., TEA, 10 mol%) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Photoinitiated Thiol-Ene Reaction
-
Reactant Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (e.g., DMPA, 0.05 eq) in an anhydrous, degassed solvent.[4]
-
Addition of Thiol: Add this compound (1.1 eq).[4]
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Photo-Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
Caption: Catalyst selection workflow for this compound reactions.
Caption: Mechanism of base-catalyzed Michael addition.
Caption: Mechanism of radical-initiated thiol-ene reaction.
References
Inert atmosphere techniques for handling 2-Methoxyethanethiol
This guide provides researchers, scientists, and drug development professionals with essential techniques, troubleshooting advice, and frequently asked questions for handling the air-sensitive reagent 2-Methoxyethanethiol. Adherence to these inert atmosphere protocols is critical to prevent oxidative degradation and ensure experimental reproducibility.
Properties of this compound
Understanding the physical properties of this compound is crucial for its proper handling and use in experiments. The following data is summarized for quick reference.
| Property | Value | Source |
| Molecular Formula | C₃H₈OS | PubChem[1] |
| Molecular Weight | 92.17 g/mol | LookChem[2] |
| Boiling Point | 108.5°C at 760 mmHg | LookChem[2] |
| Density | 0.935 g/cm³ | LookChem[2] |
| Vapor Pressure | 30.3 mmHg at 25°C | LookChem[2] |
| Flash Point | 19.4°C | LookChem[2] |
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere required for handling this compound? A1: this compound contains a thiol (-SH) group, which is susceptible to oxidation. When exposed to atmospheric oxygen, thiols can readily oxidize to form disulfide bridges (-S-S-). This degradation compromises the purity of the reagent and can lead to unwanted side products or reaction failure.[3][4] Using an inert atmosphere, typically with nitrogen or argon gas, displaces oxygen and moisture, protecting the sensitive thiol group.[5][6]
Q2: What are the primary signs of this compound degradation? A2: The most common degradation pathway is the formation of the corresponding disulfide. This can often be detected by the appearance of new, unexpected peaks in analytical data (e.g., NMR, GC-MS, or HPLC). In some cases, further oxidation to sulfoxides or sulfonic acids can occur, especially in the presence of strong oxidizing agents or certain catalysts.[7]
Q3: Which inert gas, Nitrogen or Argon, is better for handling thiols? A3: Both nitrogen and argon are commonly used to create an inert atmosphere.[5] Nitrogen is the more common and less expensive choice. Argon is denser than air, which can be advantageous as it can form a protective "blanket" over the reaction mixture more effectively and is less likely to be lost from the apparatus quickly.[5] For most applications involving thiols, high-purity nitrogen is sufficient.
Q4: Besides oxygen, what other factors can promote thiol degradation? A4: Several factors can accelerate thiol oxidation:
-
Alkaline Conditions : Thiols are more easily oxidized at higher pH levels due to the formation of thiolate anions, which are more nucleophilic and reactive towards oxidants.[8]
-
Metal Ions : The presence of divalent metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols.[3]
-
Solvent Impurities : Peroxides, often found in ethers like THF that have been stored improperly, can readily oxidize thiols.[7]
Troubleshooting Guide
Q1: I'm observing significant disulfide formation in my product despite using an inert atmosphere. What is going wrong? A1: This is a common issue that can arise from several sources:
-
System Leaks : The most frequent cause is a small leak in your apparatus. Check all glass joints for proper sealing and ensure they are adequately greased. Inspect rubber septa for cracks or punctures from previous use and replace them if necessary.[9]
-
Contaminated Inert Gas : The inert gas supply itself may contain trace amounts of oxygen. Using an in-line oxygen trap or "scrubber" can remove residual oxygen from the gas stream before it enters your system.[9]
-
Dissolved Oxygen in Solvents : Solvents can contain significant amounts of dissolved oxygen. It is crucial to degas all solvents immediately before use by sparging with your inert gas for an extended period (e.g., 30-45 minutes) or by using several freeze-pump-thaw cycles.[7][9]
-
Insufficient Purging : The initial purging of the reaction vessel may not have been sufficient to remove all atmospheric gases. It's recommended to perform at least three evacuate-refill cycles using a Schlenk line.[10]
Q2: My thiol appears to be degrading during workup or purification. How can I prevent this? A2: Exposure to air during aqueous workups or column chromatography is a likely cause.
-
Degassed Solvents for Workup : Use deoxygenated water and organic solvents for all extraction and washing steps.
-
Rapid Execution : Perform the workup and purification steps as quickly as possible to minimize the time the thiol is exposed to potential oxidants.[7]
-
Acidic pH : Maintain a slightly acidic pH during aqueous workups if your compound is stable under these conditions, as this can slow the rate of oxidation compared to neutral or alkaline conditions.[8]
-
Chelating Agents : If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA to your aqueous solutions can sequester metal ions.[3]
Q3: How can I confirm my inert atmosphere setup is truly inert? A3: While specialized oxygen sensors exist, a good practical check is to use a reaction indicator. For example, a small amount of a known, highly air-sensitive reagent (like a solution of a titanocene or a ketyl radical indicator) can be used in a dummy flask. If the indicator's characteristic color persists, your system is likely maintaining a good inert atmosphere. However, for most applications, ensuring a slight positive pressure of inert gas, indicated by a steady outflow through a bubbler, is a reliable method.[9][11]
Experimental Protocols
Protocol 1: Setting Up a Schlenk Line for Handling this compound
This protocol describes the standard procedure for preparing glassware to create an oxygen- and moisture-free environment.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Condenser, dropping funnel, glass stoppers, etc., as required for the reaction
-
High-vacuum grease
-
Heat gun or drying oven
-
Schlenk line with dual vacuum/inert gas manifold
-
Oil bubbler
Procedure:
-
Clean and Dry Glassware : Ensure all glassware is scrupulously clean. Dry the glassware in an oven (e.g., >120°C) for several hours or by flame-drying under vacuum.[6][12] Assembling the apparatus while hot and allowing it to cool under a flow of inert gas is the most effective method.[11]
-
Assemble the Apparatus : Lightly grease all ground-glass joints and assemble the apparatus on the Schlenk line. Secure the flasks with clamps.
-
Evacuate-Refill Cycles : a. Ensure the inert gas is flowing through the bubbler. b. Close the flask's tap to the inert gas line and slowly open it to the vacuum manifold. c. Evacuate the system until a high vacuum is reached. You may gently warm the glassware with a heat gun (avoiding any greased joints) to help desorb water from the glass surfaces. d. Close the tap to the vacuum and slowly refill the flask with inert gas (Nitrogen or Argon). You should see the bubbling in the bubbler slow or stop temporarily. e. Repeat this evacuate-refill cycle at least three times to ensure all atmospheric gases have been removed.[10]
-
Maintain Positive Pressure : Once the final cycle is complete, leave the flask under a slight positive pressure of the inert gas. This is indicated by a consistent, slow bubbling rate (e.g., 1-2 bubbles per second) in the oil bubbler.[9]
Protocol 2: Transferring this compound via Syringe
This protocol details the transfer of the air-sensitive liquid from a Sure/Seal™ or septum-sealed bottle into the prepared reaction vessel.
Materials:
-
Dry, gas-tight syringe
-
Long, dry needle
-
Prepared reaction flask under a positive pressure of inert gas
-
Septum-sealed bottle of this compound
Procedure:
-
Prepare the Syringe : Take a clean, oven-dried syringe and needle. Flush the syringe with inert gas by drawing gas from the headspace of your reaction flask (or another inerted flask) and expelling it into the atmosphere. Repeat this three times.[13]
-
Pressurize the Reagent Bottle : Puncture the septum of the this compound bottle with a needle connected to your inert gas line. Ensure there is an outlet for pressure equalization if necessary, or simply add a slight positive pressure.
-
Withdraw the Reagent : Puncture the septum of the reagent bottle with the clean, inert-gas-flushed syringe and needle. Insert the needle tip below the liquid level and slowly withdraw the desired volume of this compound.
-
Withdraw Nitrogen Buffer : Once the desired volume is acquired, pull the needle tip out of the liquid but keep it in the headspace of the reagent bottle. Withdraw a small volume (e.g., ~0.5 mL) of inert gas into the syringe.[14] This "buffer" prevents the reactive liquid at the needle tip from being exposed to air upon removal from the septum.[14]
-
Transfer to Reaction Flask : Quickly and carefully remove the syringe from the reagent bottle and insert it through the septum of your prepared reaction flask.
-
Inject the Reagent : Keeping the needle tip above the solvent level in your reaction flask, first inject the inert gas buffer.[14] Then, lower the needle tip below the solvent surface (if applicable) and slowly dispense the this compound.
-
Rinse and Quench Syringe : After transfer, immediately rinse the syringe and needle by drawing up and expelling a suitable solvent (e.g., THF or ethanol) multiple times, and then quench any residual thiol with a dilute bleach solution.[12]
Visualized Workflows and Logic
Caption: Workflow for preparing an inert atmosphere and transferring the reagent.
Caption: Troubleshooting decision tree for unexpected thiol degradation.
References
- 1. This compound | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 6. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Functionalized Thiols
This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of functionalized thiols, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of functionalized thiols?
The primary challenges in purifying functionalized thiols stem from their susceptibility to oxidation, their strong odor, and their potential to chelate with metals. The thiol group (-SH) can easily oxidize to form disulfides (-S-S-), especially in the presence of air, metal ions, or at a basic pH. This dimerization can lead to a mixture of compounds, complicating purification and reducing the yield of the desired thiol. Additionally, the potent and often unpleasant smell of many thiols requires special handling and laboratory setups to contain the odor.
Q2: How can I prevent the oxidation of my functionalized thiol during purification and storage?
To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible. Degassing solvents before use can also help remove dissolved oxygen. The addition of a reducing agent, like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can help maintain the thiol in its reduced state. For storage, keeping the purified thiol under an inert atmosphere at low temperatures is recommended.
Q3: What are the recommended chromatographic techniques for purifying functionalized thiols?
Flash column chromatography using silica gel is a widely used technique for the purification of functionalized thiols. The choice of eluent is critical and often involves a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. It is important to use solvents that have been degassed to prevent on-column oxidation. For more sensitive thiols, purification can be performed in a cold room to minimize degradation.
Q4: My functionalized thiol appears to be contaminated with its corresponding disulfide. How can I remove the disulfide?
If disulfide formation has occurred, the mixture can often be treated with a reducing agent to convert the disulfide back to the thiol. Dithiothreitol (DTT) is a common choice for this purpose. After reduction, the thiol can be re-purified, for instance, by flash chromatography, to separate it from the excess reducing agent and its byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of functionalized thiols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of purified thiol | 1. Oxidation to disulfide during workup or purification. 2. Volatility of the thiol leading to loss during solvent removal. 3. Irreversible binding to the stationary phase during chromatography. | 1. Work under an inert atmosphere (N₂ or Ar) and use degassed solvents. Consider adding a reducing agent like TCEP. 2. Use a rotary evaporator at a reduced temperature and pressure. 3. Choose a less acidic silica gel or an alternative stationary phase. |
| Presence of disulfide impurity in the final product | 1. Incomplete reduction of disulfide starting material. 2. Oxidation during purification or storage. | 1. Treat the mixture with a reducing agent (e.g., DTT) and re-purify. 2. Store the purified thiol under an inert atmosphere at low temperatures. Ensure all solvents for purification were thoroughly degassed. |
| Thiol streaks on the TLC plate | 1. The thiol may be acidic and interacting strongly with the silica gel. 2. The compound may be chelating with trace metals in the silica. | 1. Add a small amount of a slightly acidic additive, like acetic acid, to the eluent. 2. Pre-treat the silica gel with a chelating agent or use high-purity silica. |
| Persistent odor in the lab after purification | 1. Inadequate containment of the thiol. 2. Contaminated glassware and equipment. | 1. Work in a well-ventilated fume hood. 2. Rinse all glassware and equipment that came into contact with the thiol with a bleach solution or hydrogen peroxide to oxidize the thiol to a less odorous sulfonate. |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Functionalized Thiol
-
Preparation of the Column:
-
Select an appropriately sized glass column and dry pack it with silica gel under a gentle stream of nitrogen.
-
Settle the silica gel by tapping the column.
-
Wet the column with the initial, non-polar eluent (e.g., hexane) that has been previously degassed by sparging with nitrogen for 15-20 minutes.
-
-
Sample Loading:
-
Dissolve the crude functionalized thiol in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% degassed hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor the elution of the thiol using thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC, visualizing the spots under UV light or by using a potassium permanganate stain.
-
Combine the fractions containing the pure thiol.
-
Remove the solvent under reduced pressure, preferably at a low temperature, to obtain the purified functionalized thiol.
-
Visualizations
Caption: A typical workflow for the purification of functionalized thiols.
Caption: A decision tree for troubleshooting common thiol purification issues.
Validation & Comparative
Validating the Purity of Synthesized 2-Methoxyethanethiol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure experimental reproducibility, efficacy, and safety. This guide provides a comprehensive comparison of common methods for the synthesis of 2-Methoxyethanethiol and the analytical techniques used to validate its purity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate methods for your research needs.
Comparison of Synthesis Methods and Expected Purity
The synthesis of this compound is commonly achieved through two primary routes, each with its own advantages and potential impurity profiles. The choice of method can significantly impact the final purity of the product.
| Synthesis Method | Key Features | Common Impurities | Expected Purity (Post-Purification) |
| Route 1: Nucleophilic Substitution with Sodium Hydrosulfide | A direct, one-step synthesis from 2-methoxyethyl chloride. | Bis(2-methoxyethyl) sulfide, Bis(2-methoxyethyl) disulfide, unreacted 2-methoxyethyl chloride. | 95-98% |
| Route 2: Isothiouronium Salt Formation with Thiourea | A two-step process involving the formation of an S-(2-methoxyethyl)isothiouronium salt followed by alkaline hydrolysis. This method often results in a cleaner reaction with fewer sulfide byproducts. | Unreacted 2-methoxyethyl chloride, residual thiourea and its decomposition products. | >98% |
Analytical Techniques for Purity Validation
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of this compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis.
Comparative Analysis of Synthesized this compound
The following table presents a typical analytical comparison of a batch of this compound synthesized via the isothiouronium salt route against a commercial standard.
| Analytical Method | Parameter | Synthesized this compound (Route 2) | Commercial Standard |
| GC-MS | Purity (Area %) | 99.2% | >99.5% |
| Impurity: Bis(2-methoxyethyl) sulfide | 0.3% | <0.1% | |
| Impurity: Bis(2-methoxyethyl) disulfide | 0.5% | <0.2% | |
| ¹H NMR | Chemical Shift (ppm) | Conforms to structure | Conforms to structure |
| Integral Ratios | Consistent with theoretical values | Consistent with theoretical values | |
| Impurity Signals | Trace signals corresponding to disulfide impurity observed. | No significant impurity signals detected. | |
| ¹³C NMR | Number of Signals | 3 | 3 |
| Chemical Shift (ppm) | Conforms to structure | Conforms to structure |
Experimental Protocols
Synthesis of this compound
Route 1: Nucleophilic Substitution with Sodium Hydrosulfide
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium hydrosulfide (1.1 equivalents) in ethanol.
-
Addition of Starting Material: Cool the solution to 0-5°C and add 2-methoxyethyl chloride (1.0 equivalent) dropwise over 1 hour.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Route 2: Isothiouronium Salt Formation with Thiourea
-
Formation of Isothiouronium Salt: In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol. Add 2-methoxyethyl chloride (1.0 equivalent) and reflux the mixture for 6 hours. Cool the reaction to room temperature to allow the S-(2-methoxyethyl)isothiouronium salt to crystallize. Filter and wash the salt with cold ethanol.
-
Hydrolysis: Suspend the isothiouronium salt in a solution of sodium hydroxide (2.5 equivalents) in water. Reflux the mixture for 3 hours.
-
Work-up: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system equipped with a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence.
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflow for purity validation and a relevant biological pathway where the purity of this compound is critical.
Comparative Analysis of 2-Methoxyethanethiol Purity by GC-MS vs. HPLC: A Guide for Researchers
In the landscape of pharmaceutical development and chemical research, ensuring the purity of reagents and intermediates is paramount. 2-Methoxyethanethiol, a key building block in various synthetic pathways, requires precise and reliable analytical methods for its quality control. This guide provides a comparative analysis of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound purity. The selection between these methods is contingent on several factors including the volatility of impurities, required sensitivity, and the nature of the sample matrix.
Principle of Separation and Detection
GC-MS is a technique tailored for the analysis of volatile and thermally stable compounds.[1] In GC, a sample is vaporized and carried by an inert gas through a column where compounds are separated based on their boiling points and interaction with the stationary phase.[2] The separated compounds then enter the mass spectrometer, which provides detailed structural information, enabling confident identification and quantification.[3] Due to the volatile nature of this compound and many of its potential process-related impurities, GC-MS is often a primary consideration for its analysis.
Conversely, HPLC is adept at separating non-volatile or thermally labile compounds in a liquid mobile phase.[1] Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase within a column.[2] While this compound itself is volatile, certain high-molecular-weight impurities or degradation products may not be amenable to GC analysis, making HPLC a valuable alternative. Detection in HPLC is commonly performed using UV-Vis, fluorescence, or mass spectrometry detectors.[3] For thiols like this compound that lack a strong chromophore, derivatization is often necessary to enable sensitive UV or fluorescence detection.[4][5]
Summary of Quantitative Performance
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of thiol compounds, providing a basis for comparison in the context of this compound purity assessment.
| Parameter | GC-MS (with Headspace) | HPLC-UV (with Derivatization) |
| Principle | Separation based on volatility and mass-to-charge ratio.[6] | Separation based on polarity.[6] |
| Limit of Detection (LOD) | 0.02–0.2 µg/L[7] | 0.3–4.3 µM[8] |
| Limit of Quantitation (LOQ) | 0.06–0.5 µg/L[7] | ~0.05 - 0.5 µg/mL[6] |
| Linearity (R²) | >0.998[6] | >0.999[5][6] |
| Precision (%RSD) | 2.1%–6.5%[7] | <5%[8] |
| Sample Preparation | Simple headspace injection or liquid injection.[9] | Derivatization often required for UV detection.[4][5] |
| Analysis Time | Typically 10-30 minutes.[7][10] | Typically 20-30 minutes.[4][5] |
| Best Suited For | Volatile and semi-volatile impurities. | Non-volatile or thermally sensitive impurities. |
Experimental Protocols
Below are representative experimental methodologies for the purity analysis of this compound using GC-MS and HPLC. These protocols are based on established methods for similar volatile sulfur compounds and thiols.
GC-MS Method for this compound Purity
This method is optimized for the separation and quantification of this compound and its volatile impurities. Headspace injection is often preferred to minimize matrix effects and protect the instrument from non-volatile residues.[9]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace Autosampler
Chromatographic Conditions:
-
Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[10]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 15°C/min to 150°C
-
Hold: 2 minutes at 150°C[7]
-
-
Injector: Splitless mode, 250°C
-
Transfer Line Temperature: 280°C[7]
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Source Temperature: 230°C[7]
-
Scan Range: m/z 35-300
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 10 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and vortex to ensure complete dissolution.
-
Place the vial in the headspace autosampler.
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Injection Volume: 1 mL
HPLC Method for this compound Purity (with Pre-column Derivatization)
This method is suitable for identifying non-volatile impurities and can be adapted for quantifying this compound after derivatization with a UV-active or fluorescent tag. Derivatization with Ellman's reagent (DTNB) or SBD-F are common approaches for thiol analysis.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Fluorescence Detector
-
Autosampler
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[11]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30°C
-
Detection:
Sample Preparation and Derivatization (Example with SBD-F):
-
Prepare a stock solution of the this compound sample in a suitable buffer (e.g., 100 mM borate buffer, pH 8.0).
-
In a reaction vial, mix 100 µL of the sample solution with 100 µL of a 1 mg/mL solution of SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) in buffer.
-
Incubate the mixture at 60°C for 60 minutes in the dark.
-
Cool the reaction mixture to room temperature and inject it into the HPLC system.
Method Selection Workflow
The choice between GC-MS and HPLC for analyzing this compound purity depends on the specific analytical goals. The following diagram illustrates a logical workflow to guide method selection.
Caption: Workflow for selecting between GC-MS and HPLC.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. smithers.com [smithers.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. iwaponline.com [iwaponline.com]
- 8. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
Quantitative NMR for Absolute Purity Determination of Thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of absolute purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where it directly impacts safety and efficacy. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are widely used, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity assessment. This guide provides a comprehensive comparison of qNMR with other analytical techniques for the absolute purity determination of thiols, a class of organic compounds containing a sulfhydryl (-SH) group, which are susceptible to oxidation and require careful analytical consideration.
The Power of qNMR for Thiol Analysis
Quantitative ¹H NMR operates on the principle that the integrated signal area of a specific proton is directly proportional to the number of nuclei contributing to that signal. This allows for the determination of the absolute purity of a substance by comparing the integral of a known analyte signal to that of a certified internal standard of known purity. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself, making it a primary analytical method.[1][2]
However, the inherent reactivity of the thiol group presents unique challenges. Thiols can be readily oxidized to disulfides, and their nucleophilic nature can lead to reactions with certain internal standards. Therefore, careful selection of experimental parameters and internal standards is paramount for accurate and reliable qNMR analysis of thiols.
Comparison of Analytical Techniques for Thiol Purity
| Technique | Principle | Advantages for Thiol Analysis | Disadvantages for Thiol Analysis | Typical Accuracy | Typical Precision (RSD) |
| qNMR | Direct proportionality between signal integral and molar concentration. | - Primary method, no need for analyte-specific standard. - Provides structural information. - Non-destructive. - High accuracy and precision. | - Potential for thiol reaction with certain internal standards. - Lower sensitivity compared to HPLC. - Requires careful optimization of experimental parameters. | >99% | <1% |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | - High sensitivity and resolution. - Well-established and widely available. - Can separate and quantify impurities. | - Requires a certified reference standard of the thiol. - Derivatization may be needed for UV detection of some thiols. - Potential for on-column degradation of unstable thiols. | 98-102% (with standard) | <2% |
| Titration | Chemical reaction with a standardized titrant. | - Simple and inexpensive. - Can be highly accurate for bulk material. | - Lacks specificity; titrates all reactive thiols in the sample. - Lower sensitivity. - Susceptible to interference from other reducing agents. | 98-102% | <2% |
Experimental Protocols
qNMR for Thiol Purity Determination: A General Protocol
A validated protocol for quantitative ¹H-NMR using single-pulse excitation is crucial for obtaining accurate results.[3]
1. Sample Preparation:
-
Accurately weigh the thiol analyte (e.g., 5-10 mg) and a suitable non-reactive internal standard (e.g., dimethyl sulfone) into a clean, dry NMR tube. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.
-
Add a known volume (e.g., 0.6 mL) of an appropriate deuterated solvent in which both the analyte and internal standard are fully soluble.
-
Thoroughly dissolve the sample and standard, for example by using a vortex mixer.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. This is critical for full signal recovery and accurate integration.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
-
Temperature: Maintain a constant and controlled temperature throughout the experiment.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of the thiol analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte and IS refer to the thiol analyte and the internal standard, respectively.
-
Diagrams of Key Processes
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical relationship for qNMR purity calculation.
Key Considerations for Thiol qNMR
Selection of a Non-Reactive Internal Standard
The choice of internal standard is critical to avoid chemical reactions with the thiol analyte. For instance, maleic acid, a common qNMR standard, has been shown to react with the thiol-containing drug captopril in deuterated oxide, leading to inaccurate quantification.[4]
Recommended Non-Reactive Internal Standards for Thiols:
| Internal Standard | Chemical Shift (in DMSO-d₆) | Key Characteristics |
| Dimethyl sulfone (DMSO₂) | ~3.1 ppm | - Single, sharp peak. - Good solubility in many organic solvents. - Chemically inert towards thiols. |
| 1,4-Dioxane | ~3.57 ppm | - Single peak. - Miscible with water and many organic solvents. |
| Hexamethyldisilane (HMDS) | ~0.06 ppm | - Single, sharp peak at high field. - Suitable for non-polar thiols. |
| Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) | ~0 ppm | - Water-soluble standard. - Provides a sharp singlet. |
Thiol Stability in Deuterated Solvents
Thiols can be susceptible to oxidation, which can be influenced by the choice of solvent, pH, and the presence of metal ions.
-
Aprotic Solvents: Solvents like DMSO-d₆ and CDCl₃ are generally preferred for minimizing the rate of thiol oxidation compared to protic solvents.
-
pH Adjustment: For water-soluble thiols like glutathione, adjusting the pH of the D₂O solution can be necessary to improve stability and achieve clear signal separation for impurity analysis.[5]
-
Storage: It is advisable to prepare samples fresh and analyze them promptly. If storage is necessary, it should be done at low temperatures and under an inert atmosphere.[6]
Case Studies: Purity Determination of Specific Thiols
Glutathione
A validated qNMR method for the quality assessment of glutathione (GSH) and its impurities has been developed.[5] This method utilizes different pH preparations to unambiguously identify and quantify impurities. The limit of detection for individual impurities was found to be less than 0.1% wt.[5]
N-Acetylcysteine (NAC)
Both HPLC and qNMR are effective for the purity determination of NAC. HPLC methods often require derivatization for sensitive detection.[3][4] qNMR offers a direct and accurate alternative without the need for derivatization. The stability of NAC in solution is a key consideration, as it can readily oxidize.[7]
Captopril
As previously mentioned, the selection of a non-reactive internal standard is crucial for the qNMR analysis of captopril.[4] Studies have shown that qNMR can be a simple, rapid, and reliable method for its purity determination when appropriate experimental conditions are used.[4] The stability of captopril in aqueous solutions is a known issue, with oxidation being a primary degradation pathway.[8]
Penicillamine
The analysis of penicillamine is challenging due to its instability and the presence of various chemical forms in solution.[9] While HPLC methods are commonly used, qNMR can provide a direct measure of the desired monomeric form. Careful sample preparation is essential to minimize oxidation to the disulfide dimer.
Conclusion
Quantitative NMR is a highly accurate and reliable primary method for the absolute purity determination of thiols. Its direct nature, which obviates the need for an analyte-specific reference standard, offers a significant advantage over chromatographic techniques. However, the successful application of qNMR to thiol analysis requires a thorough understanding of the potential for thiol reactivity and instability. By carefully selecting non-reactive internal standards, appropriate deuterated solvents, and optimizing experimental parameters, researchers can confidently employ qNMR for the precise and accurate characterization of thiol-containing compounds, ensuring the quality and reliability of their research and development efforts. For a comprehensive purity assessment, a combination of a chromatographic method for impurity profiling and qNMR for an absolute purity value is often the most robust approach.[1]
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. almacgroup.com [almacgroup.com]
- 3. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative analysis of glutathione and related impurities in pharmaceuticals by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 7. s10901.pcdn.co [s10901.pcdn.co]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myuchem.com [myuchem.com]
A Comparative Guide to Total Thiol Content Analysis: Potentiometric Titration vs. Spectrophotometric and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of total thiol content is crucial for understanding cellular redox states, protein stability, and the efficacy of therapeutic agents. This guide provides an objective comparison of potentiometric titration with two other widely used methods—Ellman's assay and High-Performance Liquid Chromatography (HPLC)—for the determination of total thiol concentration. The following sections present detailed experimental protocols, a quantitative performance comparison, and visual workflows to aid in selecting the most suitable method for your research needs.
Introduction to Thiol Quantification
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are critical functional groups in a vast array of biological molecules, including the amino acid cysteine, the antioxidant glutathione, and various proteins. The total thiol pool represents a key indicator of the antioxidant capacity and overall redox environment within a biological system. Accurate measurement of total thiol content is therefore essential in fields ranging from fundamental biochemistry to clinical diagnostics and pharmaceutical development. This guide compares three prominent analytical techniques for this purpose: potentiometric titration, the colorimetric Ellman's assay, and the separation-based HPLC method.
Methodologies and Principles
Potentiometric Titration
Potentiometric titration is an electrochemical method that measures the change in potential of a solution as a titrant is added. For thiol quantification, a silver indicator electrode is typically used, and the titrant is a solution of a silver salt, most commonly silver nitrate (AgNO₃). The underlying principle is the reaction between the thiol groups (R-SH) in the sample and silver ions (Ag⁺) to form an insoluble silver thiolate (R-SAg) precipitate.
R-SH + AgNO₃ → R-SAg + HNO₃[1]
As the silver nitrate is added, the concentration of free Ag⁺ ions in the solution remains low until all the thiol groups have reacted. At the equivalence point, where all thiols have been consumed, a sharp increase in the concentration of free Ag⁺ occurs, leading to a significant change in the potential of the silver electrode. This inflection point in the titration curve corresponds to the total amount of thiols in the sample.
Ellman's Assay (Spectrophotometry)
Ellman's assay is a widely used colorimetric method for quantifying sulfhydryl groups.[2][3] It utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. In the presence of a thiol, the disulfide bond in DTNB is cleaved, producing a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻).[4][5] TNB²⁻ is a yellow-colored anion with a strong absorbance at 412 nm.[4][6] The intensity of the yellow color, measured by a spectrophotometer, is directly proportional to the concentration of thiol groups in the sample.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For total thiol analysis, HPLC methods often involve a pre-column derivatization step to attach a fluorescent or UV-absorbing tag to the thiol groups. This enhances detection sensitivity and selectivity.[7]
A common approach involves reducing all disulfide bonds in the sample to free thiols, followed by derivatization with a thiol-reactive fluorescent probe, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) or monobromobimane (mBBr).[8][9] The derivatized thiols are then separated by reverse-phase HPLC and detected by a fluorescence detector.[7][9] The concentration of each thiol can be quantified by comparing its peak area to that of a known standard.
Experimental Workflows
Figure 1. Experimental workflow for total thiol analysis using potentiometric titration.
Figure 2. Logical relationship of the compared thiol quantification methods.
Quantitative Performance Comparison
The choice of an analytical method often depends on its performance characteristics. The following table summarizes key quantitative data for potentiometric titration, Ellman's assay, and HPLC for thiol analysis.
| Feature | Potentiometric Titration | Ellman's Assay (DTNB) | HPLC with Fluorescence Detection |
| Detection Principle | Electrochemical | Colorimetric | Chromatographic Separation & Fluorescence |
| Limit of Detection (LOD) | ~5 nmol of thiol[10] | Typically in the low µM range[8] | As low as 3.5 to 15.0 fmol[11] |
| Limit of Quantification (LOQ) | Method-dependent, can be determined by precision profiling[12] | Dependent on spectrophotometer and path length | Typically in the low nanomolar to picomolar range |
| Linearity Range | 0.01 to 20 mM for cysteine[13] | Dependent on adherence to Beer-Lambert Law | Wide linear range, e.g., 15-1500 nmol/g for various thiols[9] |
| Precision (RSD%) | <1% for 0.5 to 20 mM cysteine[13] | Typically <5% | Intra-day <5%, Inter-day <10%[9] |
| Throughput | Low to Moderate | High | Low to Moderate |
| Selectivity | Measures total reactive thiols | Can have interferences from other reducing agents | High (can resolve individual thiol species) |
| Cost | Low to Moderate | Low | High |
Experimental Protocols
Potentiometric Titration of Total Thiols
This protocol provides a general procedure for the determination of total thiol content in a protein sample using potentiometric titration with silver nitrate.
Materials:
-
Potentiometer with a silver indicator electrode and a reference electrode (e.g., Ag/AgCl)
-
Microburette (10 mL)
-
Titration vessel
-
Magnetic stirrer and stir bar
-
Nitrogen gas source (optional, for samples prone to oxidation)[10]
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.01 M)
-
Tris buffer (e.g., 0.1 M, pH 8.5)
-
Protein sample
-
Reducing agent (e.g., dithiothreitol - DTT) for total thiol measurement (optional)
Procedure:
-
Sample Preparation:
-
Dissolve the protein sample in Tris buffer to a known concentration.
-
For total thiol analysis, incubate the sample with a reducing agent like DTT to reduce any disulfide bonds to free thiols. Remove the excess reducing agent by dialysis or gel filtration.
-
-
Titration Setup:
-
Transfer a known volume of the sample solution into the titration vessel.
-
Add Tris buffer to adjust the pH to approximately 8.5.[1]
-
Place the silver and reference electrodes into the solution.
-
If necessary, purge the solution with nitrogen gas to prevent oxidation of thiols during the titration.[10]
-
Start the magnetic stirrer to ensure gentle and constant mixing.
-
-
Titration:
-
Record the initial potential of the solution.
-
Add the standardized AgNO₃ solution in small increments (e.g., 0.05-0.1 mL) from the microburette.
-
After each addition, allow the potential to stabilize and record the potential (mV) and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is indicated by a large and abrupt change in potential.
-
-
Data Analysis:
-
Plot the potential (mV) on the y-axis against the volume of AgNO₃ added (mL) on the x-axis to obtain the titration curve.
-
Determine the equivalence point from the inflection point of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔE/ΔV).
-
Calculate the total thiol content in the sample using the following equation: Thiol Content (moles) = (Volume of AgNO₃ at equivalence point in L) x (Molarity of AgNO₃)
-
Ellman's Assay for Total Thiol Content
This protocol describes a standard procedure for determining total thiol content using Ellman's reagent.
Materials:
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Cuvettes or 96-well microplate
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer
-
Thiol standard (e.g., L-cysteine or glutathione)
-
Sample containing thiols
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the thiol standard (e.g., 0 to 1.5 mM L-cysteine) in the Reaction Buffer.
-
-
Sample Preparation:
-
Dilute the sample in the Reaction Buffer to a concentration that falls within the range of the standard curve.
-
-
Reaction:
-
To each standard and sample solution in a cuvette or microplate well, add a specific volume of the Ellman's Reagent Solution (e.g., for a 1 mL final volume, use 50 µL of 4 mg/mL DTNB and 950 µL of sample/standard).
-
Mix well and incubate at room temperature for 15 minutes to allow the color to develop.
-
-
Measurement:
-
Measure the absorbance of each standard and sample at 412 nm against a blank containing only the Reaction Buffer and Ellman's Reagent.
-
-
Data Analysis:
-
Plot the absorbance at 412 nm of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.
-
HPLC with Fluorescence Detection for Total Thiol Analysis
This protocol outlines a general method for total thiol quantification using HPLC with pre-column fluorescence derivatization.
Materials:
-
HPLC system with a fluorescence detector, autosampler, and a C18 reversed-phase column
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
Derivatizing reagent (e.g., 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - ABD-F)
-
Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
Thiol standards (e.g., glutathione, cysteine)
-
Sample
Procedure:
-
Sample and Standard Preparation:
-
Prepare standard solutions of known concentrations of different thiols.
-
For total thiol analysis, treat both samples and standards with a reducing agent like TCEP to convert all disulfides to free thiols.
-
-
Derivatization:
-
To a known volume of the reduced sample or standard, add the derivatizing reagent (e.g., ABD-F) and a buffer to maintain an alkaline pH (e.g., borate buffer, pH 9.3).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 10 minutes) to ensure complete derivatization.
-
Stop the reaction by adding an acid (e.g., hydrochloric acid).
-
-
HPLC Analysis:
-
Inject the derivatized sample or standard into the HPLC system.
-
Separate the derivatized thiols using a gradient elution with mobile phases A and B.
-
Detect the fluorescent thiol derivatives using an appropriate excitation and emission wavelength for the chosen derivatizing agent (e.g., for ABD-F derivatives, Ex: 389 nm, Em: 513 nm).[8]
-
-
Data Analysis:
-
Identify and quantify the individual thiol peaks in the chromatogram by comparing their retention times and peak areas to those of the standards.
-
The total thiol content is the sum of the concentrations of all identified thiol species.
-
Conclusion
The choice of method for total thiol content analysis depends on the specific requirements of the study.
-
Potentiometric titration offers a cost-effective and direct method for quantifying total reactive thiols without the need for chromogenic or fluorogenic reagents. It is particularly useful for samples with relatively high thiol concentrations.
-
Ellman's assay is a simple, rapid, and high-throughput method suitable for routine analysis.[2] Its main limitations are potential interferences from other reducing agents and lower sensitivity compared to other techniques.[2]
-
HPLC with fluorescence detection provides the highest sensitivity and selectivity, allowing for the simultaneous quantification of individual thiol species within a complex mixture.[7] However, it requires more expensive instrumentation and a more complex sample preparation procedure.
By understanding the principles, performance characteristics, and experimental protocols of these three methods, researchers can make an informed decision to select the most appropriate technique for their specific analytical needs in the dynamic field of thiol research.
References
- 1. jetir.org [jetir.org]
- 2. longdom.org [longdom.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A silver electrode in the potentiometric titration of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontierspartnerships.org [frontierspartnerships.org]
A Comparative Guide to Thiol Reactivity: 2-Methoxyethanethiol vs. Ethanethiol and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-methoxyethanethiol with ethanethiol and other commonly used thiols. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection of appropriate thiol reagents for research and development applications, particularly in the fields of bioconjugation, drug delivery, and materials science.
Core Reactivity Parameters: A Tabulated Comparison
The reactivity of a thiol is primarily governed by its acidity (pKa), nucleophilicity, and susceptibility to oxidation (redox potential). The following table summarizes these key parameters for this compound, ethanethiol, and a selection of other relevant thiols.
| Thiol | Structure | pKa | Nucleophilicity (Relative) | Standard Redox Potential (E°', V vs. SHE at pH 7) |
| This compound | CH₃OCH₂CH₂SH | ~10.5 (inferred) | High | Not available |
| Ethanethiol | CH₃CH₂SH | 10.6[1] | High | Not available |
| 2-Mercaptoethanol | HOCH₂CH₂SH | 9.6 | High | -0.26[2] |
| Benzenethiol | C₆H₅SH | 6.6[3] | Moderate | Not available |
| L-Cysteine | HSCH₂CH(NH₂)COOH | 8.3 (thiol)[4] | High | -0.22[5] |
| Glutathione (GSH) | γ-L-Glutamyl-L-cysteinylglycine | 8.7-9.1 (thiol)[6][7] | High | -0.24[8] |
Understanding Thiol Reactivity: Key Influencing Factors
The reactivity of the thiol group is a nuanced interplay of several factors, primarily its acidity (pKa), the polarizability of the sulfur atom, and the surrounding chemical environment. The deprotonated form of a thiol, the thiolate anion (RS⁻), is a significantly more potent nucleophile than the neutral thiol (RSH).[9] Therefore, the pKa of the thiol, which dictates the concentration of the thiolate at a given pH, is a critical determinant of its nucleophilic reactivity.
Generally, thiols are more acidic and more nucleophilic than their corresponding alcohols.[3] This is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for better stabilization of the negative charge in the thiolate and a more "available" lone pair for nucleophilic attack.
Oxidation of thiols to disulfides (RSSR) or further to sulfinic and sulfonic acids is another key aspect of their reactivity. This process is highly dependent on the redox potential of the thiol and the nature of the oxidizing agent.
Caption: Factors influencing thiol reactivity.
Experimental Protocols for Assessing Thiol Reactivity
To quantitatively compare the reactivity of different thiols, a series of standardized experiments can be performed. Below are detailed protocols for determining the pKa, nucleophilicity, and oxidation potential of thiols.
Determination of Thiol pKa by Spectrophotometric Titration
This method relies on the change in UV absorbance of the thiolate anion as a function of pH.
Principle: The thiolate anion (RS⁻) typically has a distinct UV absorbance maximum (around 240-250 nm) that is absent in the protonated thiol (RSH). By monitoring the absorbance at this wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined using the Henderson-Hasselbalch equation.
Materials:
-
Thiol compound of interest
-
A series of buffers with pH values ranging from 2 units below to 2 units above the expected pKa
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of the thiol in deionized water or an appropriate buffer.
-
For each pH value in the series, prepare a solution containing a fixed concentration of the thiol in the corresponding buffer.
-
Measure the UV absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion.
-
Plot the absorbance values against the corresponding pH values.
-
The pKa is the pH at which the absorbance is half of the maximum absorbance observed at high pH.
Determination of Thiol Nucleophilicity via Kinetic Assay
The nucleophilicity of a thiol can be quantified by measuring the second-order rate constant of its reaction with a model electrophile, such as iodoacetamide or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
Principle: The reaction between the thiol and the electrophile results in a product that can be monitored spectrophotometrically. By measuring the initial rate of the reaction at different concentrations of the reactants, the second-order rate constant can be determined.
Materials:
-
Thiol compound of interest
-
Iodoacetamide or DTNB
-
Buffer solution (e.g., phosphate or borate buffer) at a pH where the thiol is partially or fully deprotonated
-
UV-Vis spectrophotometer
Procedure (using DTNB):
-
Prepare stock solutions of the thiol and DTNB in the chosen buffer.
-
In a cuvette, mix the buffer and the thiol solution.
-
Initiate the reaction by adding the DTNB solution and immediately start monitoring the increase in absorbance at 412 nm (due to the formation of the 2-nitro-5-thiobenzoate anion).
-
Record the absorbance over time and determine the initial rate of the reaction from the linear portion of the curve.
-
Repeat the experiment with varying concentrations of the thiol and/or DTNB.
-
The second-order rate constant (k) is calculated from the equation: Rate = k[Thiol][DTNB].
Determination of Thiol Oxidation Potential by Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a compound.
Principle: A potential is applied to a working electrode in a solution containing the thiol, and the resulting current is measured. The potential is swept back and forth, and the resulting voltammogram shows peaks corresponding to the oxidation and reduction of the thiol. The potential at the peak of the oxidation wave provides information about the ease of oxidation of the thiol.
Materials:
-
Thiol compound of interest
-
Supporting electrolyte solution (e.g., a buffered solution containing a salt like KCl)
-
Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode)
Procedure:
-
Prepare a solution of the thiol in the supporting electrolyte.
-
Place the solution in the electrochemical cell and immerse the electrodes.
-
Apply a potential sweep using the potentiostat, starting from a potential where no reaction occurs and sweeping to a potential sufficient to oxidize the thiol, and then sweeping back.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
The peak potential of the anodic (oxidation) wave is the oxidation potential of the thiol under the experimental conditions.
Caption: Experimental workflow for comparing thiol reactivity.
Conclusion
The reactivity of this compound is expected to be very similar to that of ethanethiol. The presence of the methoxy group at the 2-position is unlikely to significantly alter the electronic properties of the thiol group, and therefore, its pKa and nucleophilicity should be comparable to simple alkyl thiols. For applications where high nucleophilicity is desired and the presence of an ether linkage is beneficial for solubility or other properties, this compound represents a viable alternative to ethanethiol.
For reactions requiring a more acidic thiol that is more readily deprotonated at physiological pH, thiols like benzenethiol or the thiol group in cysteine would be more appropriate choices. When considering the redox stability of the thiol, compounds like 2-mercaptoethanol and glutathione have well-characterized redox potentials and are commonly used as reducing agents in biological systems.
The selection of a specific thiol should always be guided by the specific requirements of the application, including the desired pH of the reaction, the nature of the electrophile or oxidant, and the required solubility and stability of the thiol reagent. The experimental protocols provided in this guide offer a framework for the direct comparison of novel or less-characterized thiols with established reagents.
References
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione-Related Enzymes and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione | 70-18-8 [chemicalbook.com]
- 8. Standard redox potential of glutathione - Unspecified - BNID 111463 [bionumbers.hms.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Thiol vs. Alcohol Nucleophilicity for Researchers and Drug Development Professionals
Executive Summary
In the realm of organic chemistry and drug development, the nucleophilic character of functional groups is a cornerstone of molecular reactivity and design. This guide provides an in-depth comparison of the nucleophilicity of thiols (R-SH) and alcohols (R-OH), two functional groups of paramount importance in biological systems and synthetic chemistry. It is a common principle that thiols are more potent nucleophiles than alcohols. This guide delves into the physicochemical basis for this difference, presents supporting quantitative experimental data, and provides detailed experimental protocols for researchers to assess nucleophilicity in their own work. The implications of this reactivity difference, particularly in the context of drug development and bioconjugation, are also explored.
Fundamental Principles: Why are Thiols More Nucleophilic than Alcohols?
The superior nucleophilicity of thiols over alcohols can be attributed to several key factors:
-
Polarizability: Sulfur is a larger atom than oxygen, with its valence electrons in the third shell (3p) compared to oxygen's second shell (2p). These outer electrons in sulfur are further from the nucleus and less tightly held, making the electron cloud more polarizable. This allows the sulfur atom to more effectively distort its electron cloud to initiate the formation of a new bond with an electrophile, even at a greater distance.
-
Electronegativity: Oxygen is more electronegative than sulfur. Consequently, oxygen holds its lone pair of electrons more tightly, making them less available for donation to an electrophile compared to the lone pairs on a sulfur atom.[1][2]
-
Acidity and the Role of the Conjugate Base: Thiols are significantly more acidic than alcohols.[3][4] The pKa of a typical alkanethiol is around 10, while for an alcohol, it is around 16-19.[3] This means that at a physiological pH of ~7.4, a greater proportion of thiol molecules will exist in their more nucleophilic conjugate base form, the thiolate anion (RS⁻), compared to the corresponding alkoxide anion (RO⁻) from an alcohol. Thiolates are excellent nucleophiles.[1][4]
-
Solvent Effects: The solvent environment plays a crucial role in modulating nucleophilicity. In polar protic solvents (e.g., water, ethanol), which can form hydrogen bonds, smaller, more charge-dense nucleophiles like alkoxides are heavily solvated, creating a "solvent cage" that hinders their ability to attack an electrophile. The larger, more polarizable thiolate anion is less tightly solvated and thus retains more of its nucleophilic character. In polar aprotic solvents (e.g., acetone, DMF), this hydrogen bonding is absent, and the nucleophilicity trend often correlates more closely with basicity.
Quantitative Comparison of Nucleophilicity
The difference in nucleophilicity between thiols and alcohols has been quantified in various kinetic studies. The following tables summarize key experimental findings.
Table 1: Relative Rates of SN2 Reactions with Methyl Iodide
This table presents the relative rate constants for the SN2 reaction of various nucleophiles with methyl iodide in methanol. The data clearly illustrates the superior nucleophilicity of the thiolate anion compared to the alkoxide anion.
| Nucleophile | Formula | Relative Rate Constant (k/kCH3OH) |
| Methanol | CH₃OH | 1 |
| Methoxide | CH₃O⁻ | 2 x 10⁶ |
| Methylthiol | CH₃SH | ~1 (as neutral species) |
| Hydrosulfide | HS⁻ | >1 x 10⁹ (estimated from similar thiolates) |
Data adapted from established organic chemistry principles and relative reactivity series.
Table 2: Comparative Reactivity in a Catalyzed Nucleophilic Substitution
This study investigated the direct nucleophilic substitution of an alcohol with a thiol catalyzed by a mesoporous silica-supported oxovanadium catalyst (VMPS4). The reaction involved the displacement of a hydroxyl group from an alcohol by a thiol.
Reaction: Benzyl alcohol + 4-tert-Butylbenzenethiol → Benzyl 4-tert-butylphenyl sulfide
Conditions: 1,2-dichloroethane, 80 °C, VMPS4 (8 mol %)[5]
| Time (hours) | Yield of Thioether (%) |
| 1 | 45 |
| 3 | 78 |
| 6 | 91 |
In a direct competition experiment under these conditions, the thiol was found to be the more reactive nucleophile.[5]
Table 3: A Case of Inverted Reactivity in Furanosylation
In a specific phenanthroline-catalyzed 1,2-cis O- and S-furanosylation, a surprising reversal of reactivity was observed, where the alcohol reacted faster than the thiol.[6] This highlights that while the general trend of thiols being more nucleophilic holds true, the specific reaction conditions, including the catalyst and the nature of the electrophile, can significantly influence the outcome.
Reaction: Arabinosyl bromide + Nucleophile → Furanoside product
Conditions: Phenanthroline catalyst[6]
| Nucleophile | Product | Yield (%) |
| Alcohol (2) | O-furanoside (3) | 78 |
| Thiol (4) | S-furanoside (5) | 32 |
Computational studies for this specific reaction suggest that the displaced bromide ion forms a stronger hydrogen bond with the alcohol's hydroxyl group, which stabilizes the transition state and lowers the activation energy for the O-furanoside formation compared to the S-furanoside.[6]
Experimental Protocols for Measuring Nucleophilicity
Researchers can employ several methods to quantitatively compare the nucleophilicity of thiols and alcohols. Two common approaches are detailed below.
Protocol 1: Monitoring Reaction Kinetics via ¹H NMR Spectroscopy
This protocol describes a method to compare the reaction rates of a thiol and an alcohol with a common electrophile in an SN2 reaction.
Objective: To determine the second-order rate constants for the reaction of a thiol and an alcohol with an alkyl halide.
Materials:
-
Thiol of interest (e.g., 1-butanethiol)
-
Alcohol of interest (e.g., 1-butanol)
-
Electrophile (e.g., methyl iodide)
-
A non-reactive internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
-
NMR tubes
-
Constant temperature NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the electrophile (e.g., 0.1 M methyl iodide) in the chosen deuterated solvent containing the internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene).
-
Prepare separate stock solutions of the thiol (e.g., 0.1 M 1-butanethiol) and the alcohol (e.g., 0.1 M 1-butanol) in the same deuterated solvent. To study the anionic nucleophiles, a non-nucleophilic base (e.g., proton sponge) can be added in equimolar amounts to generate the thiolate and alkoxide in situ.
-
-
Reaction Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).
-
In an NMR tube, mix the electrophile stock solution with the thiol stock solution (or alcohol stock solution) at a 1:1 molar ratio.
-
-
Data Acquisition:
-
Quickly place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Monitor the disappearance of the reactant signals and the appearance of the product signals. For the reaction with methyl iodide, the disappearance of the methyl iodide singlet and the appearance of a new singlet for the methyl group of the thioether or ether product can be monitored.
-
-
Data Analysis:
-
Integrate the signals of the reactant, product, and the internal standard at each time point.
-
Calculate the concentration of the reactants and products at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction with a 1:1 stoichiometry, a plot of 1/[Reactant] vs. time will be linear, with the slope equal to the rate constant (k).
-
Compare the determined rate constants for the thiol and alcohol reactions to quantify the difference in their nucleophilicity.
-
Protocol 2: Competition Experiment
This protocol allows for the direct comparison of the relative reactivity of a thiol and an alcohol towards a limiting amount of an electrophile.
Objective: To determine the relative product ratio when a thiol and an alcohol compete for the same electrophile.
Materials:
-
Thiol of interest (e.g., thiophenol)
-
Alcohol of interest (e.g., phenol)
-
A limiting electrophile (e.g., benzyl bromide)
-
A non-nucleophilic base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for product analysis.
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the thiol (1.0 eq.), the alcohol (1.0 eq.), and the non-nucleophilic base (2.0 eq.) in the solvent.
-
Add the limiting electrophile (0.5 eq.) to the solution.
-
Stir the reaction mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to allow the reaction to proceed to a significant, but not necessarily complete, conversion of the electrophile.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Product Analysis:
-
Analyze the crude reaction mixture by GC-MS or HPLC.
-
Identify the peaks corresponding to the thioether product and the ether product.
-
Determine the relative peak areas of the two products to calculate the product ratio.
-
-
Interpretation:
-
The ratio of the thioether product to the ether product directly reflects the relative nucleophilicity of the thiol and alcohol under the given reaction conditions. A higher proportion of the thioether indicates greater nucleophilicity of the thiol.
-
Visualizing Reaction Pathways and Experimental Workflows
Diagram 1: General SN2 Reaction Pathway
Caption: A simplified representation of a bimolecular nucleophilic substitution (SN2) reaction.
Diagram 2: Experimental Workflow for Competition Experiment
Caption: A step-by-step workflow for comparing nucleophilicity via a competition experiment.
Implications in Drug Development
The distinct nucleophilicity of thiols and alcohols has profound implications in drug development:
-
Bioconjugation: The high nucleophilicity and specific reactivity of the thiol group in cysteine residues are extensively exploited for the site-specific modification of proteins and antibodies. This is a cornerstone of antibody-drug conjugate (ADC) technology, where a cytotoxic drug is attached to an antibody via a linker. The reaction of a maleimide-functionalized linker with a cysteine thiol is a classic example of a highly efficient bioconjugation reaction. The lower nucleophilicity of alcohol side chains (serine, threonine) generally prevents non-specific reactions under controlled conditions.
-
Enzyme Inhibition: Many enzymes have a cysteine residue in their active site that acts as a nucleophile in the catalytic mechanism. Covalent inhibitors are designed to form a permanent bond with this nucleophilic cysteine, thereby irreversibly inhibiting the enzyme. The design of such inhibitors relies on the high reactivity of the active site thiol.
-
Prodrug Design: The differential reactivity of thiols and alcohols can be used in prodrug design. A drug can be masked with a linker that is selectively cleaved by a biological thiol (e.g., glutathione), leading to the release of the active drug in a specific cellular environment.
Conclusion
The general principle that thiols are more nucleophilic than alcohols is well-supported by fundamental chemical principles and a body of experimental evidence. This enhanced reactivity is primarily due to the greater polarizability and lower electronegativity of sulfur compared to oxygen. For researchers and drug development professionals, a thorough understanding of this reactivity difference is crucial for designing synthetic routes, developing targeted covalent inhibitors, and constructing precisely modified bioconjugates. While the general trend is a reliable guide, it is imperative to recognize that reaction conditions, including the catalyst, solvent, and electrophile, can modulate and, in some cases, even reverse the expected reactivity. The experimental protocols provided herein offer a framework for quantifying these differences and making informed decisions in research and development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch15 : Thiols, RSH [chem.ucalgary.ca]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01593B [pubs.rsc.org]
Comprehensive Search for Structure-Activity Relationship Studies of 2-Methoxyethanethiol Yields No Direct Comparative Data
Despite a thorough investigation into the structure-activity relationship (SAR) of 2-Methoxyethanethiol, no publicly available scientific literature or experimental data was found that directly compares its biological activity with that of its structural analogs.
For researchers, scientists, and drug development professionals interested in the biological profile of this compound, this lack of comparative data presents a significant knowledge gap. SAR studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological effects. Such studies are crucial for the rational design of new molecules with improved potency, selectivity, or reduced toxicity.
Initial searches were conducted to locate any research that specifically details the SAR of this compound. These inquiries were then broadened to include SAR studies of small aliphatic thiols, enzyme inhibition by alkoxy thiols, and the biological effects of related S-alkoxy-beta-mercaptoethylamine compounds, in an attempt to find any studies that might include this compound within a larger series of tested compounds.
The comprehensive search of scientific databases and literature repositories did not yield any studies that provided the necessary quantitative data for a comparative analysis. Consequently, it is not possible to construct the requested comparison guide, including data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows related to the SAR of this compound.
This finding suggests that the structure-activity relationship of this compound is a novel area for investigation. Future research in this area would be valuable to the scientific community, particularly for those involved in the development of thiol-containing compounds for therapeutic or other biological applications. Without such foundational research, the specific contributions of the methoxyethyl group to the biological activity of the thiol remain uncharacterized.
Cross-Validation of Analytical Methods for 2-Methoxyethanethiol Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2-Methoxyethanethiol, a potential genotoxic impurity (GTI), is critical in pharmaceutical development and manufacturing to ensure patient safety and regulatory compliance. The low permissible daily exposure for GTIs necessitates highly sensitive and specific analytical methods for their detection at trace levels, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. This guide provides a comprehensive cross-validation of two primary analytical methodologies for the detection of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This document presents a comparative analysis of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Both GC and HPLC offer viable approaches, each with distinct advantages and limitations.
Gas Chromatography (GC) is inherently suitable for the analysis of volatile compounds like this compound. When coupled with a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), GC provides excellent selectivity, minimizing interference from the sample matrix. For trace-level analysis in solid or liquid samples, Headspace GC (HS-GC) is a powerful technique that introduces only the volatile components into the analytical system, thereby reducing matrix effects and protecting the instrument.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed for the analysis of thiols. Since thiols like this compound often lack a strong chromophore for UV-Vis detection, a pre-column derivatization step is typically required to attach a UV-active or fluorescent tag to the molecule. This derivatization enhances the sensitivity and selectivity of the method.
The following table summarizes the key performance characteristics of GC and HPLC methods for the analysis of this compound and other similar thiols.
| Parameter | Gas Chromatography (GC) with Sulfur-Selective Detection (SCD/FPD) | High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization |
| Principle | Separation of volatile compounds in the gas phase followed by detection of sulfur-containing molecules. | Chemical modification of the thiol group to enhance detection, followed by separation in the liquid phase. |
| Selectivity | Very high for sulfur compounds, minimizing matrix interference. | High, dependent on the selectivity of the derivatizing agent for thiols. |
| Sensitivity (LOD/LOQ) | Excellent, with Limits of Detection (LOD) often in the low ppb range. | Very good, with LODs typically in the low to mid-ppb range, depending on the derivatization agent and detector. |
| Linearity | Excellent, with a wide dynamic range. | Good to excellent, contingent on the efficiency and reproducibility of the derivatization reaction. |
| Accuracy (% Recovery) | Typically in the range of 90-110%. | Generally in the range of 95-105%. |
| Precision (%RSD) | Repeatability and intermediate precision are typically below 10%. | Repeatability and intermediate precision are generally below 5%. |
| Sample Throughput | Can be high, especially with headspace autosamplers. | Can be lower due to the additional derivatization step. |
| Instrumentation | GC system with a sulfur-selective detector or a mass spectrometer. | HPLC system with a UV-Vis or Fluorescence detector. |
Experimental Protocols
The following are representative protocols for the analysis of this compound using GC and HPLC. These should be considered as starting points and may require optimization for specific sample matrices and instrumentation.
Method 1: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is ideal for the trace-level quantification of volatile this compound in various sample matrices, including drug substances and formulations.
1. Sample Preparation:
-
Solid Samples: Accurately weigh the sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide).
-
Liquid Samples: Directly pipette the liquid sample into a headspace vial.
2. HS-GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Headspace Autosampler: Agilent 7697A Headspace Sampler or equivalent.
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
3. Calibration:
-
Prepare calibration standards of this compound in the chosen dissolution solvent and transfer to headspace vials.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration.
Method 2: High-Performance Liquid Chromatography with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)
This method is suitable for the analysis of this compound in aqueous and biological matrices where the analyte may be less volatile or require enhanced selectivity.
1. Derivatization Agent: Monobromobimane (mBBr) is a common fluorescent labeling agent for thiols.
2. Sample Preparation and Derivatization:
-
Adjust the pH of the sample to approximately 8.0 using a suitable buffer (e.g., borate buffer).
-
If necessary, add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce any disulfide bonds.
-
Add a solution of mBBr in a non-aqueous solvent (e.g., acetonitrile) to the sample. The final concentration of mBBr should be in excess of the expected thiol concentration.
-
Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Stop the reaction by adding an acid, such as methanesulfonic acid.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
3. HPLC-FLD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Fluorescence Detector (FLD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 1
Identifying Synthesis Byproducts of 2-Methoxyethanethiol: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other analytical methods for the identification and quantification of byproducts generated during the synthesis of 2-Methoxyethanethiol. We present experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of byproduct analysis.
The synthesis of this compound (C₃H₈OS), a valuable building block in various chemical and pharmaceutical applications, can be accompanied by the formation of several byproducts. The most common of these are the corresponding thioether, bis(2-methoxyethyl) sulfide, and the disulfide, bis(2-methoxyethyl) disulfide. The formation of these impurities can impact reaction yields, downstream applications, and the safety profile of the final product. Therefore, robust analytical methods are essential for their detection and quantification.
Comparison of Analytical Techniques for Byproduct Identification
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying volatile byproducts in the synthesis of this compound. However, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and can be advantageous in certain scenarios.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by ionization and mass-to-charge ratio detection. | High sensitivity and specificity for volatile compounds. Provides structural information through fragmentation patterns. Well-established libraries for compound identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Quantitative analysis is straightforward. | Lower resolution compared to GC for some applications. May require derivatization to detect compounds without a chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive technique. Provides unambiguous structural elucidation. Can be used for quantification (qNMR). | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
Mass Spectrometry Analysis of this compound and its Byproducts
GC-MS is the preferred method for the routine analysis of this compound synthesis mixtures. The separation of the main product and its primary byproducts can be readily achieved on a standard non-polar capillary column.
Expected Mass Spectra:
-
This compound (MW: 92.16 g/mol ) : The mass spectrum will show the molecular ion peak (M⁺) at m/z 92. Key fragments would include those corresponding to the loss of the thiol group and cleavage of the ether bond.
-
Bis(2-methoxyethyl) sulfide (MW: 150.24 g/mol ) : The molecular ion peak is expected at m/z 150.[1] Characteristic fragmentation patterns will arise from the cleavage of the C-S and C-O bonds.
-
Bis(2-methoxyethyl) disulfide (MW: 182.29 g/mol ) : The molecular ion peak should be observed at m/z 182. A prominent feature in the mass spectra of disulfides is the cleavage of the S-S bond, which would lead to fragment ions at m/z 91.
Table 1: Key Mass Spectrometry Data for this compound and its Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | C₃H₈OS | 92.16 | 92 | 61, 47, 45 |
| Bis(2-methoxyethyl) sulfide | C₆H₁₄O₂S | 150.24[1] | 150 | 105, 75, 59, 45 |
| Bis(2-methoxyethyl) disulfide | C₆H₁₄O₂S₂ | 182.29 | 182 | 91, 75, 59, 45 |
Alternative Analytical Methods
While GC-MS is highly effective, HPLC and NMR spectroscopy provide valuable alternative and confirmatory data.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for quantifying the disulfide byproduct, which may be less volatile than the thiol and sulfide. Reversed-phase HPLC with a C18 column is a common choice. Since thiols and sulfides often lack a strong UV chromophore, derivatization with an agent like Ellman's reagent (DTNB) or a fluorescent tag can be employed to enhance detection.
Table 2: Hypothetical HPLC Performance Data
| Compound | Derivatization Agent | Retention Time (min) | Limit of Detection (LOD) |
| This compound | SBD-F | 8.5 | 5 µM |
| Bis(2-methoxyethyl) disulfide | N/A (UV detection) | 12.2 | 10 µM |
| Bis(2-methoxyethyl) sulfide | N/A (UV detection) | 15.8 | 10 µM |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide unambiguous structural confirmation of the main product and byproducts. The chemical shifts of the protons and carbons adjacent to the sulfur and oxygen atoms are particularly diagnostic.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | -OCH₃ (s) | -S-CH₂- (t) | -O-CH₂- (t) | -SH (t) |
| This compound | ~3.38 ppm | ~2.70 ppm | ~3.65 ppm | ~1.60 ppm |
| Bis(2-methoxyethyl) sulfide | ~3.37 ppm | ~2.75 ppm | ~3.60 ppm | - |
| Bis(2-methoxyethyl) disulfide | ~3.39 ppm | ~2.95 ppm | ~3.70 ppm | - |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is adapted from the synthesis of the analogous 2-ethoxyethanethiol and should be optimized for this compound.
Materials:
-
2-Chloroethyl methyl ether
-
Sodium hydrosulfide (NaSH)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide (1.1 equivalents) in a mixture of ethanol and water under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to a gentle reflux.
-
Slowly add 2-chloroethyl methyl ether (1.0 equivalent) to the refluxing solution.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
Visualizing the Process
To better illustrate the relationships and workflows, the following diagrams are provided.
Caption: Synthetic pathway of this compound and its major byproducts.
Caption: General workflow for the analysis of this compound synthesis byproducts.
Caption: Comparison of the formation and mass spectrometric identification of major byproducts.
References
A Comparative Guide to Isomeric Purity Analysis of Functionalized Thiols
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of functionalized thiols is a critical step in guaranteeing the efficacy, safety, and quality of pharmaceutical products and research materials. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these methods is compared using supporting experimental data, and detailed experimental protocols are provided.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis of functionalized thiols depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. The following tables summarize the key performance metrics for HPLC, GC, and NMR spectroscopy in the context of chiral thiol analysis.
Table 1: Performance Comparison of Analytical Methods for Isomeric Purity Analysis of Functionalized Thiols
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of analytes between a stationary phase and a mobile phase. Chiral separation is achieved using a chiral stationary phase (CSP) or by derivatizing enantiomers into diastereomers. | Partitioning of volatile analytes between a stationary phase and a carrier gas. Chiral separation is typically achieved using a chiral stationary phase. | Differentiation of nuclear spin states in a magnetic field. Enantiomers are distinguished by forming diastereomeric complexes with a chiral derivatizing or solvating agent. |
| Typical Analytes | Non-volatile and thermally labile thiols (e.g., penicillamine, captopril).[1][2] | Volatile and thermally stable thiols (e.g., mercaptans).[3][4][5] | A wide range of thiols, provided they are soluble in a suitable deuterated solvent. |
| Derivatization | Often required to improve detection and/or to form diastereomers for separation on an achiral column. Common reagents include o-phthalaldehyde (OPA) with a chiral thiol.[6][7][8] | Can be used to improve volatility and peak shape. | Required to convert enantiomers into diastereomers with distinguishable NMR signals. Chiral derivatizing agents (CDAs) like Mosher's acid are commonly used. |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5). For D/L-penicillamine, Rs of 1.31 has been reported.[1] | High-resolution separations are achievable with appropriate chiral columns. | Depends on the chemical shift difference of the diastereomers, which is influenced by the CDA and the analyte. |
| Sensitivity (LOD) | High sensitivity, especially with fluorescence detection. LODs in the femtomole range have been reported for derivatized thiols.[9] For penicillamine, LOD of 2.58 µg/mL has been achieved with CE, a related technique.[10] | High sensitivity, particularly with sulfur-specific detectors like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD).[5] | Generally lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. |
| Analysis Time | Typically 15-30 minutes per sample.[1] | Can be faster than HPLC for volatile compounds. | Can be rapid for determining enantiomeric excess from a single spectrum, but sample preparation can be time-consuming. |
| Quantitative Accuracy | High accuracy and precision. | High accuracy and precision. | Good for determining enantiomeric excess (ee%), but can be less accurate for absolute quantification compared to chromatography. |
| Advantages | Versatile, widely applicable, robust.[11] | High efficiency and speed for volatile compounds.[12] | Non-destructive, provides structural information, relatively fast for ee% determination of pure samples. |
| Disadvantages | Derivatization can be complex and time-consuming.[6] CSPs can be expensive. | Limited to volatile and thermally stable compounds.[5] | Lower sensitivity, requires pure samples, derivatization is often necessary. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of functionalized thiol isomers using HPLC with pre-column derivatization.
Protocol 1: Chiral HPLC Analysis of Penicillamine Enantiomers via Derivatization
This protocol describes the separation of D- and L-penicillamine enantiomers by forming diastereomers that can be resolved on a standard C18 column.[1]
1. Reagent and Sample Preparation:
-
Mobile Phase: Prepare a solution containing a copper(II)-L-proline complex as a chiral selector.
-
Sample Derivatization: React the penicillamine sample with ninhydrin to form spirocyclization products.
-
Standard Solutions: Prepare a series of standard solutions of D- and L-penicillamine of known concentrations.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with the copper(II)-L-proline complex mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence or UV/Vis absorbance detector.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the peaks corresponding to the D- and L-penicillamine derivatives based on their retention times.
-
Calculate the enantiomeric purity by determining the peak area of each enantiomer. A resolution (Rs) of 1.31 can be achieved, allowing for the detection of L-penicillamine in D-penicillamine samples at levels below 0.1%.[1]
Protocol 2: Pre-column Derivatization of Chiral Thiols with o-Phthalaldehyde (OPA) and a Chiral Thiol for HPLC Analysis
This is a general protocol for the derivatization of primary amines and thiols to form fluorescent diastereomeric isoindoles, which can be separated by reversed-phase HPLC.[6][7][8]
1. Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with sodium hydroxide.[6]
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of the borate buffer.[6]
-
Chiral Thiol Solution: Prepare a 90 mM solution of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), in water.[6] The choice of the chiral thiol can influence the separation efficiency.[8]
2. Derivatization Reaction:
-
This reaction is rapid and should be performed immediately before injection, preferably using an autosampler with a pre-column derivatization program.[6][7]
-
Mix the sample solution, OPA reagent, and chiral thiol solution in a 1:2:1 ratio.[6]
-
Allow the reaction to proceed for 1-2 minutes at room temperature.[6]
3. HPLC Analysis:
-
Column: A C18 or pentafluorophenyl reversed-phase column.[6][7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Detection: Fluorescence detector (excitation ~340 nm, emission ~450 nm) for high sensitivity, or a UV detector for less sensitive applications. A limit of quantitation of 0.04% for the minor enantiomer has been reported with UV detection.[7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isomeric purity analysis of functionalized thiols, from initial sample consideration to final data reporting.
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of functionalized thiols is critical for ensuring the quality and safety of pharmaceutical and chemical products. HPLC is a versatile and robust technique suitable for a wide range of non-volatile thiols. GC offers high efficiency and speed for volatile and thermally stable compounds. NMR spectroscopy provides a rapid, non-destructive method for determining enantiomeric excess in pure, concentrated samples. The choice of method should be guided by the specific properties of the analyte and the analytical requirements of the study. The provided protocols and workflow offer a framework for developing and implementing reliable methods for the isomeric purity analysis of functionalized thiols.
References
- 1. Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 5. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethylcysteine (DiCys)/ o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic separation of penicillamine enantiomers labelled with N-[4-(6-dimethylamino-2-benzofuranyl)phenyl] maleimide on a chiral stationary phase. | Semantic Scholar [semanticscholar.org]
- 10. Separation and determination of chiral composition in penicillamine tablets by capillary electrophoresis in a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. gcms.cz [gcms.cz]
Safety Operating Guide
Safe Disposal of 2-Methoxyethanethiol: A Procedural Guide for Laboratory Professionals
The proper disposal of 2-Methoxyethanethiol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safe handling and adherence to regulatory standards. The following procedures are based on best practices for similar chemical compounds due to the limited availability of a specific safety data sheet (SDS) for this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be aware of its potential hazards. Based on data for structurally similar compounds like 2-Ethoxyethanethiol, it should be treated as a flammable liquid that is harmful if swallowed and may cause skin and eye irritation.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes. |
| Skin and Body | Laboratory coat and closed-toe shoes | To minimize skin exposure. |
| Respiratory | Work in a well-ventilated area or chemical fume hood | To prevent inhalation of vapors. |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action must be taken to contain the spill and prevent exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. For large spills, evacuate the area.[2]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Collection: Carefully collect the absorbent material into a designated, sealed container for hazardous waste disposal.[2] Use non-sparking tools to avoid ignition of flammable vapors.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Waste Disposal: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[2]
Proper Disposal Procedure
Never dispose of this compound down the drain.[1] It must be collected and managed as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Waste Storage:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Methoxyethanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Methoxyethanethiol (CAS No. 10494-75-4). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.
Hazard Summary
This compound is a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Due to its hazardous nature, strict safety protocols must be followed during its handling and disposal.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Transfer | Chemical safety goggles or a face shield.[2][3][4] | Nitrile or neoprene gloves (double-gloving is recommended).[2][4] | Chemical-resistant lab coat.[2][5] | Work in a certified chemical fume hood.[2][5][6] |
| Spill Cleanup | Chemical safety goggles and a face shield.[2][3] | Heavy-duty nitrile or neoprene gloves.[2] | Chemical-resistant apron or coveralls over a lab coat.[4][5] | Air-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA), depending on the spill size.[5][7] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety. The following workflow provides a step-by-step guide from preparation to post-handling procedures.
Pre-Operational Checks:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Verify Chemical Fume Hood: Ensure that a certified chemical fume hood is in proper working order.[2][5][6]
-
Inspect PPE: Check all PPE for integrity before use.[2]
-
Prepare Waste Container: Have a clearly labeled, dedicated container ready for this compound waste.[2][8]
Handling Procedure:
-
Work in Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted inside a chemical fume hood to minimize inhalation exposure.[2][5][6]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge, which can ignite the flammable vapors.[2][9]
-
Use Non-Sparking Tools: Employ non-sparking tools to avoid ignition sources.[2][6][9]
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of vapors.[2][9]
Post-Handling:
-
Decontaminate: Clean and decontaminate the work area and any equipment used.
-
Storage/Disposal: Properly store any remaining chemical in a cool, dry, well-ventilated area away from incompatible materials, or prepare it for disposal.
-
PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.[2][8]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[8]
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, and sealed container.[2][8]
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]
-
-
Final Disposal:
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
References
- 1. This compound | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
